2-Hydroxypropyl methacrylate
Description
Historical Context and Evolution of 2-Hydroxypropyl Methacrylate (B99206) Research
The investigation into hydrophilic polymers gained significant momentum in the 1960s, notably with the development of materials based on 2-hydroxyethyl methacrylate (HEMA). fupress.netua.edu This pioneering work laid the groundwork for the exploration of other hydroxyl-containing methacrylate monomers. Research specifically focusing on 2-Hydroxypropyl Methacrylate and its polymer, poly(this compound) or PHPMA, followed, driven by the quest for new biomaterials and specialty polymers.
A notable milestone in its research trajectory was the development of aqueous dispersion polymerization techniques for HPMA, with early reports appearing around 2007. researchgate.netrsc.org This enabled the synthesis of PHPMA latex particles. rsc.org Subsequent research has heavily focused on advanced polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to synthesize well-defined PHPMA-based block copolymers. whiterose.ac.uklincoln.ac.uk This evolution in synthesis has allowed for the creation of "smart" materials that can self-assemble into complex nanostructures like spheres, worms, or vesicles, often in response to external stimuli such as temperature. whiterose.ac.ukrsc.org
The development of N-(2-hydroxypropyl)methacrylamide (a related but distinct compound) copolymers in the 1970s as drug delivery vehicles also indirectly spurred interest in the broader class of hydroxypropyl-functionalized polymers, including PHPMA, for biomedical applications. atamanchemicals.comnih.govwikipedia.org
Significance of this compound in Contemporary Materials Science and Chemistry
HPMA is a critical monomer in modern materials science due to its ability to impart desirable properties to polymers, including hydrophilicity, adhesion, and sites for cross-linking. chemicalbook.comchemicalbook.com These characteristics make it a valuable component in a diverse range of applications.
Key Application Areas:
Coatings and Adhesives: HPMA is widely used in the formulation of acrylic polyols for automotive and industrial coatings, where the hydroxyl groups improve adhesion and allow for cross-linking, enhancing durability and resistance. chemicalbook.comatamanchemicals.com
Reactive Resins: It serves as a comonomer in unsaturated polyester (B1180765) and acrylic resin formulations, contributing to the final properties of the cured materials. jamorin.comchemicalbook.com
Biomedical Materials: The biocompatibility of polymers derived from HPMA has led to extensive research in the biomedical field. wikipedia.orgatamanchemicals.com PHPMA is used to create hydrogels, which are water-swollen polymer networks with applications in areas like drug delivery and dental materials. chemicalbook.comrsc.org
Advanced Polymer Architectures: In contemporary polymer chemistry, HPMA is a key monomer for creating sophisticated polymer structures through controlled radical polymerization techniques like RAFT. whiterose.ac.ukrsc.org This allows for the synthesis of block copolymers that can self-assemble into nanoparticles, which are explored for applications such as targeted drug delivery and nanomedicine. rsc.orgmdpi.com
The monomer's utility is rooted in its dual chemical nature. The methacrylate portion readily participates in free-radical polymerization, while the hydroxyl group enhances water solubility and provides a reactive handle for post-polymerization modification. chemicalbook.com This versatility allows scientists to design polymers with precise control over their physical and chemical properties. chemicalbook.com
Isomeric Considerations of this compound
A crucial aspect of HPMA chemistry is that the commercial product is typically not a single, pure compound but a mixture of structural isomers. industrialchemicals.gov.auresearchgate.net This arises from the common industrial synthesis routes.
The production of HPMA generally involves either the esterification of methacrylic acid with 1,2-propanediol or the reaction of methacrylic acid with propylene (B89431) oxide. industrialchemicals.gov.au Both pathways can result in the formation of two primary structural isomers.
| Property | Value |
| Chemical Formula | C₇H₁₂O₃ nih.gov |
| Molar Mass | 144.17 g/mol avantorsciences.com |
| Appearance | Colorless liquid chemicalbook.com |
| Boiling Point | ~205-210°C chemicalbook.comavantorsciences.com |
| Density | ~1.03-1.07 g/cm³ chemicalbook.comavantorsciences.com |
| Common CAS Number (Mixture) | 27813-02-1 industrialchemicals.gov.auavantorsciences.com |
| Primary Isomer CAS Number | 923-26-2 nih.govavantorsciences.com |
The commercial chemical designated as this compound (CAS No. 27813-02-1) is predominantly a mixture of two isomers:
This compound: The primary isomer, where the methacrylate group is attached to the primary carbon (C1) of the propane-1,2-diol backbone. industrialchemicals.gov.au
2-hydroxy-1-methylethyl methacrylate (also referred to as 2-hydroxyisopropyl methacrylate): The secondary isomer, where the methacrylate group is attached to the secondary carbon (C2) of the propane-1,2-diol backbone. researchgate.net
Research has shown that commercial HPMA contains both isomers, and their relative proportions can influence the properties of the resulting polymers. researchgate.net
Distinguishing between these structural isomers is essential for quality control and for understanding structure-property relationships in research. researchgate.net Several analytical techniques are employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying isomers. researchgate.netmst.dk In GC, the isomers are separated based on their different boiling points and interactions with the stationary phase of the chromatography column. They will exhibit different retention times. mst.dk The separated components then enter the mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each isomer that aids in its definitive identification. mst.dk
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) spectroscopy is another key technique for isomer differentiation. researchgate.net Structural isomers, having different chemical structures, will produce distinct NMR spectra. oxinst.commagritek.com The differentiation is based on analyzing several features of the spectrum:
Number of Signals: The two isomers have different numbers of chemically unique protons, leading to a different total number of signals.
Chemical Shift (δ): The electronic environment of the protons in each isomer is different, causing their signals to appear at different positions (chemical shifts) in the spectrum.
Splitting Patterns (Multiplicity): The spin-spin coupling between adjacent, non-equivalent protons results in characteristic splitting patterns (e.g., doublets, triplets, multiplets). These patterns are different for each isomer and provide detailed information about the connectivity of atoms. youtube.comlibretexts.org
Studies have successfully used 360 MHz ¹H NMR to analyze the mixture and report the specific NMR parameters for both the primary and secondary isomers. researchgate.net
| Analytical Technique | Principle of Differentiation |
| GC-MS | Separation based on differential retention times in the GC column, followed by identification via unique mass fragmentation patterns in the MS. mst.dk |
| ¹H NMR | Differentiation based on unique spectral fingerprints, including the number of signals, chemical shifts, and signal splitting patterns for each isomer. researchgate.netyoutube.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxypropyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSHLMUCYSAUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25703-79-1 | |
| Record name | Poly(2-hydroxypropyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25703-79-1 | |
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DSSTOX Substance ID |
DTXSID1029629 | |
| Record name | 2-Hydroxypropyl 2-methylacrylate | |
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Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white crystalline solid. (NTP, 1992), Liquid | |
| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
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| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
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CAS No. |
25703-79-1, 923-26-2 | |
| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
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| Record name | 2-Hydroxypropyl methacrylate | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=923-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Hydroxypropyl methacrylate | |
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| Record name | Poly(2-hydroxypropyl methacrylate) | |
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| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |
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| Record name | 2-Hydroxypropyl 2-methylacrylate | |
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| Record name | 2-hydroxypropyl methacrylate | |
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| Record name | 2-HYDROXYPROPYL METHACRYLATE | |
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Melting Point |
430 to 433 °F (NTP, 1992) | |
| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
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| URL | https://cameochemicals.noaa.gov/chemical/20938 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis and Polymerization Methodologies of 2 Hydroxypropyl Methacrylate
Synthetic Routes of 2-Hydroxypropyl Methacrylate (B99206) Monomer
The creation of the 2-Hydroxypropyl methacrylate monomer can be achieved through several chemical pathways. This section will explore two distinct synthetic routes.
Esterification Reactions (e.g., Methacrylic Acid with 1,2-Propanediol)
A primary industrial method for synthesizing this compound is through the direct esterification of methacrylic acid with 1,2-propanediol (also known as propylene (B89431) glycol). industrialchemicals.gov.ausmolecule.com This reaction is an equilibrium process, typically catalyzed by an acid. google.com The reaction involves the hydroxyl group of 1,2-propanediol attacking the carbonyl carbon of methacrylic acid, leading to the formation of the ester and a molecule of water.
Another closely related and common industrial synthesis involves the reaction of methacrylic acid with propylene oxide. industrialchemicals.gov.ausmolecule.com This process is also catalyzed and can be optimized by controlling temperature and the ratio of reactants to achieve a high yield of the desired product. smolecule.com The reaction with propylene oxide, an epoxide, results in the opening of the epoxide ring and the formation of the hydroxypropyl ester. It is noteworthy that the use of propylene oxide can lead to the formation of two isomers: the primary alcohol and the secondary alcohol, with the commercial product typically being a mixture of both. smolecule.com Catalysts such as tertiary amines, anion-exchange resins, and ferric chloride are effective in this process. smolecule.com
| Reactant 1 | Reactant 2 | Catalyst Type | Product |
| Methacrylic Acid | 1,2-Propanediol | Acid Catalyst | This compound |
| Methacrylic Acid | Propylene Oxide | Tertiary Amines, Anion-Exchange Resins, Ferric Chloride | This compound (isomer mixture) |
This table summarizes the common reactants and catalysts used in the esterification synthesis of this compound.
Preparation of N-(2-Hydroxypropyl) Methacrylamide (B166291)
N-(2-Hydroxypropyl) methacrylamide (HPMA) is a structurally related monomer that is synthesized through a different pathway. The most common laboratory synthesis involves the reaction of methacryloyl chloride with 1-amino-2-propanol. rsc.orgresearchgate.netresearchgate.netamazonaws.com This reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dichloromethane, often at a reduced temperature (e.g., 0 °C) to control the reaction rate. rsc.orgresearchgate.net
In a typical procedure, methacryloyl chloride is added dropwise to a solution containing 1-amino-2-propanol. rsc.org The reaction results in the formation of N-(2-hydroxypropyl) methacrylamide and a byproduct, 2-hydroxypropylammonium chloride, which precipitates out of the solution and can be removed by filtration. rsc.org The desired HPMA monomer is then isolated from the filtrate, often by precipitation and subsequent recrystallization from a solvent mixture like methanol-ether or acetone (B3395972) to achieve high purity. rsc.org The final product is a crystalline solid. rsc.org
Homopolymerization of this compound
Once the 2-HPMA monomer is synthesized, it can undergo polymerization to form poly(this compound) (P(2-HPMA)). This section details both conventional and controlled methods for this process.
Free Radical Polymerization Techniques (e.g., AIBN initiator)
Free radical polymerization is a common method for polymerizing 2-HPMA. This process is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN). smolecule.comaut.ac.ir When heated, AIBN decomposes to form two cyanoisopropyl radicals and nitrogen gas. These radicals then initiate the polymerization by adding to the double bond of a 2-HPMA monomer, creating a new radical species that can then propagate by reacting with subsequent monomer units.
| Parameter | Observation |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Effect of Temperature | Increased temperature leads to increased conversion rate. aut.ac.ir |
| Effect of Monomer Conc. | Increased concentration leads to increased conversion rate. aut.ac.ir |
| Effect of Initiator Conc. | Increased concentration leads to increased conversion rate. aut.ac.ir |
| Reaction Order (Monomer) | ~1.0 aut.ac.ir |
| Reaction Order (Initiator) | ~0.5 aut.ac.irresearchgate.net |
This table summarizes key findings from kinetic studies of the free radical polymerization of 2-HPMA initiated by AIBN.
Controlled Radical Polymerizations
To achieve better control over the polymer architecture, such as molecular weight and dispersity, controlled radical polymerization techniques are employed.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and widely used controlled radical polymerization method for 2-HPMA. rsc.orgchinesechemsoc.org This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity). researchgate.net The RAFT process involves the use of a chain transfer agent (CTA), which reversibly deactivates the growing polymer chains, allowing for controlled chain growth. acs.org
The RAFT polymerization of 2-HPMA is typically carried out in a suitable solvent, using a conventional radical initiator like AIBN or 4,4′-azobis(4-cyanovaleric acid) (ACVA) to generate radicals. nih.govrsc.org A variety of CTAs have been successfully used for the polymerization of 2-HPMA, including dithiobenzoates and trithiocarbonates. acs.orgnih.gov The choice of CTA is crucial for achieving good control over the polymerization. acs.org
Research has demonstrated that the RAFT polymerization of 2-HPMA exhibits pseudo-first-order kinetics, with the number-average molecular weight (Mn) increasing linearly with monomer conversion, which are key indicators of a controlled polymerization process. researchgate.net This method has been used to synthesize well-defined P(2-HPMA) homopolymers and block copolymers. rsc.orgchinesechemsoc.org For instance, polymerization-induced self-assembly (PISA) is a powerful application of RAFT, where a soluble polymer block is chain-extended with 2-HPMA, leading to the in-situ formation of nanoparticles with various morphologies. chinesechemsoc.org
| Study Focus | RAFT Agent (CTA) | Initiator | Key Findings |
| RAFT aqueous dispersion polymerization of HPMA. nih.gov | 2-Cyano-2-propyl dithiobenzoate (CPDB) | 2,2′-Azobis(isobutyronitrile) (AIBN) | Enabled the formation of diblock copolymer vesicles. |
| Surface-initiated RAFT of HPMA. rsc.org | Surface-bonded CTA | AIBN | Produced polymer brushes with controlled thickness and grafting density. |
| Microwave-assisted RAFT of HPMA. researchgate.net | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | 4,4′-Azobis(4-cyanovaleric acid) | Demonstrated rapid polymerization with low dispersities (Đ ≤ 1.04). |
| RAFT dispersion polymerization of HPMA in non-polar media. nih.gov | Dithiobenzoate-based RAFT agent | Not specified | Led to the formation of diblock copolymer nanoparticles. |
This table presents findings from various research studies on the RAFT polymerization of this compound.
PISA (Polymerization-Induced Self-Assembly) Formulations
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is another controlled radical polymerization technique used for synthesizing well-defined polymers. However, the ATRP of (meth)acrylamides and hydroxy-functional methacrylates like HPMA has presented challenges. researchgate.netscielo.br Early attempts using common catalytic systems based on copper(I) bromide (CuBr) with ligands like bipyridines or linear amines resulted in poor control and very low monomer conversions, even after extended reaction times at high temperatures. researchgate.netscielo.br
Significant improvements were achieved by using different ligand systems. Good control over the polymerization was attained using tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN) as a ligand in conjunction with copper(I) chloride (CuCl) and methyl 2-chloropropionate (MCP) as an initiator at ambient temperature in methanol. researchgate.netmdpi.com Under these conditions, HPMA can be polymerized to high conversion with good living character and a final polydispersity of 1.09. mdpi.com More recently, photoinduced single-electron transfer living radical polymerization (SET-LRP), a variant of ATRP, has been employed to grow poly(HPMA) brushes from surfaces, demonstrating a linear increase in thickness over time and further indicating the living nature of the process.
Table 4: Catalytic Systems for ATRP of HPMA This table compares different catalytic systems and their effectiveness in the atom transfer radical polymerization of HPMA.
| Catalyst/Ligand | Initiator | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| CuBr / bipyridines | - | Bulk/Solution | 90 °C | Poorly controlled polymerization, low conversion researchgate.netscielo.br |
| CuCl / Me₆TREN | Methyl 2-chloropropionate (MCP) | Methanol | 20 °C | Good control, high conversion, PDI = 1.09 mdpi.com |
| Cu wire / Me₆TREN | Methyl 2-chloropropionate (MCP) | Water | - | 90% conversion in 15 hours for SET-LRP |
Copolymerization of this compound
Copolymerization extends the utility of HPMA by combining its properties with those of other monomers, leading to materials with tailored characteristics for specific applications.
Copolymerization with Alkyl Methacrylates (e.g., Ethyl Methacrylate, n-Butyl Methacrylate, 2-Ethylhexyl Methacrylate)
The free-radical copolymerization of HPMA with various alkyl methacrylates has been studied to create copolymers with controlled compositions. Research has detailed the bulk copolymerization of this compound (M₁) with ethyl methacrylate (EMA), n-butyl methacrylate (BMA), and 2-ethylhexyl methacrylate (EHMA) (M₂) at 60°C, using benzoyl peroxide as the initiator.
The reactivity ratios, which describe the preference of a growing polymer chain radical to add a monomer of its own type versus the comonomer, were determined for each system. In all cases, the reactivity ratio for HPMA (r₁) was significantly greater than 1, while the reactivity ratio for the alkyl methacrylate (r₂) was less than 1. This indicates that the HPMA monomer is more reactive than the alkyl methacrylate comonomers toward both types of propagating radicals. Consequently, the resulting copolymer is richer in HPMA units than the initial monomer feed. The reactivity of the alkyl methacrylate comonomer towards the poly(HPMA) radical was found to follow the order: EMA > BMA > EHMA, which is influenced by steric factors.
Table 5: Reactivity Ratios for the Copolymerization of HPMA (M₁) with Alkyl Methacrylates (M₂) This table provides the experimentally determined reactivity ratios for the bulk copolymerization of HPMA with different alkyl methacrylates at 60°C.
| Comonomer (M₂) | r₁ (HPMA) | r₂ (Alkyl Methacrylate) |
|---|---|---|
| Ethyl Methacrylate (EMA) | 1.807 ± 0.032 | 0.245 ± 0.021 |
| n-Butyl Methacrylate (BMA) | 2.378 ± 0.001 | 0.19 ± 0.01 |
| 2-Ethylhexyl Methacrylate (EHMA) | 4.370 ± 0.048 | 0.103 ± 0.006 |
Data sourced from Babu and Deshpande (1982).
Copolymerization with 2-Hydroxyethyl Methacrylate (HEMA)
Copolymers of this compound and 2-hydroxyethyl methacrylate (HEMA) are frequently synthesized for applications in biomedical fields, particularly for hydrogels. mdpi.com The synthesis of these copolymers can be performed via free radical suspension polymerization in an aqueous medium. mdpi.com For instance, cross-linked hydrophilic copolymer beads of HPMA and HEMA have been produced for cell growth applications. mdpi.com
The properties of the final material are highly dependent on the chemical composition (the HEMA/HPMA ratio). mdpi.com Studies have confirmed the successful copolymerization of HEMA and HPMA using Fourier-transform infrared spectroscopy. mdpi.com Altering the mole ratio of HEMA to HPMA systematically changes key properties of the resulting hydrogels, such as water content, the distribution of free and bound water, elastic modulus, and glass-transition temperature. mdpi.com For example, adding 20% HPMA to a HEMA polymer was found to increase total hydration and decrease the elastic modulus of the resulting hydrogel. mdpi.com While these copolymers are widely synthesized and their properties characterized, detailed kinetic studies providing their monomer reactivity ratios are not as readily available as for other comonomer systems.
Copolymerization with Methyl Methacrylate (MMA)
The copolymerization of this compound (HPMA) with Methyl Methacrylate (MMA) is a significant process for creating polymers with tailored properties. tandfonline.comtandfonline.com The presence of the hydroxyl group in HPMA introduces hydrophilicity and provides a site for cross-linking, which can enhance the material's mechanical and thermal properties. tandfonline.comchemicalbook.com
In free radical polymerization, the reactivity ratios of the monomers determine the composition and structure of the resulting copolymer. For the HPMA (M1) and MMA (M2) system, the reactivity ratios have been reported as r1 (HPMA) = 0.53 and r2 (MMA) = 1.72. smolecule.com These values, derived from the Mayo-Lewis equation, indicate that MMA is more reactive than HPMA. smolecule.com This difference in reactivity leads to the formation of gradient copolymer architectures in batch reactions, where MMA is incorporated more readily into the polymer chain. smolecule.com
Another study reported reactivity values of 1.06 for HPMA and 0.40 for MMA, suggesting that under their specific experimental conditions via a free radical polymerization route, HPMA was the more reactive monomer. mdpi.com The conditions for synthesizing soluble copolymers of 3-chloro-2-hydroxypropyl methacrylate (CHPMA) with MMA through radical polymerization in a 1,4-dioxane (B91453) solution have also been established. vot.pl To obtain soluble products, the concentration of CHPMA should be 5 vol.% or less. vot.pl
The cross-linking of this compound/methyl methacrylate copolymers using agents like diethylene glycol dimethacrylate is noted for medical applications. tandfonline.com
Copolymerization with Styrene (B11656)
This compound readily copolymerizes with a variety of monomers, including styrene. jamorin.comatamankimya.comatamanchemicals.com This copolymerization allows for the creation of materials that combine the properties of both monomers. The inclusion of HPMA in copolymers with styrene can introduce hydroxyl groups, which can improve adhesion and provide sites for cross-linking. atamanchemicals.com
The copolymerization of 2-hydroxyethyl methacrylate (HEMA), a similar hydroxyalkyl methacrylate, with styrene has been studied in detail. In these systems, the reactivity ratios are typically around 0.5, indicating a tendency towards alternation. cdnsciencepub.com Density Functional Theory (DFT) calculations have been used to investigate the free-radical homopolymerization and copolymerization kinetics of styrene and HEMA in different media. rsc.org These studies show that the solvent can influence the reactivity of the monomers; for example, a polar solvent like DMF can form hydrogen bonds with the HEMA molecule, reducing its reactivity. rsc.org
Amphiphilic block copolymers composed of HEMA and styrene have been synthesized and show potential for biomedical applications due to improved blood compatibility. acs.org Similarly, graft copolymers of polystyrene (PS) and poly(2-hydroxyethyl methacrylate) (PHEMA) have been prepared using macromonomer techniques, resulting in architectures with either PS trunks and PHEMA branches or the reverse. cdnsciencepub.com
Copolymerization with Acrylates and Vinyl Compounds
This compound (HPMA) can be copolymerized with a wide range of monomers, including (meth)acrylic acid and its salts, amides, and esters, as well as with other (meth)acrylates, acrylonitrile, maleic acid esters, and various vinyl compounds like vinyl acetate, vinyl chloride, and vinylidene chloride. jamorin.comatamankimya.com This versatility allows for the synthesis of copolymers with a broad spectrum of properties. The hydroxyl groups introduced by HPMA enhance adhesion to surfaces and provide sites for cross-linking. atamanchemicals.com
The copolymerization of HPMA with different alkyl methacrylates, such as ethyl methacrylate (EMA), n-butyl methacrylate (BMA), and 2-ethylhexyl methacrylate (EHMA), has been studied in bulk at 60°C using benzoyl peroxide as an initiator. tandfonline.com The reactivity of the comonomer in these systems is influenced by steric factors and the polarity of the molecule. tandfonline.com
Similarly, 2-hydroxypropyl acrylate, a related monomer, also readily forms copolymers with acrylic acid, its salts and esters, methacrylates, acrylonitrile, maleates, vinyl acetate, vinyl chloride, vinylidene chloride, and styrene. atamankimya.com The resulting polymers find use in applications such as pressure-sensitive adhesives, coatings, and sealants. atamankimya.com
Copolymerization with N-Vinyl Pyrrolidone
The copolymerization of this compound (HPMA) with N-vinyl-2-pyrrolidone (VP) has been investigated. researchgate.net Blends of poly(this compound) (PHPMA) with a copolymer of 4-vinylpyridine (B31050) and N-vinyl-2-pyrrolidone have been found to be compatible across all compositions, likely due to hydrogen bonding between the hydroxyl groups of PHPMA and the units of the copolymer. vot.pl
Copolymerization with N,N′-dimethylacrylamide (DMAC)
The copolymerization of this compound (HPMA) with N,N'-dimethylacrylamide (DMAC) is utilized to create thermoresponsive diblock copolymers. acs.orgnih.gov A common synthesis method is Reversible Addition-Fragmentation chain Transfer (RAFT) solution polymerization. acs.orgnih.gov In this process, a PHPMA precursor is first synthesized and then chain-extended with DMAC. acs.orgnih.gov
These amphiphilic PHPMA-PDMAC diblock copolymers can self-assemble in aqueous solutions into various morphologies, such as spheres, worms, or vesicles, depending on the copolymer composition. acs.orgnih.gov The resulting worm-like structures can form soft, free-standing gels at ambient temperatures. acs.orgnih.gov These gels exhibit thermoresponsive behavior, undergoing a reversible worm-to-sphere transition upon cooling, which leads to degelation. acs.orgnih.gov
The terminal group of the PDMAC chain can be chemically modified. For instance, treatment with hydrazine (B178648) can remove the trithiocarbonate (B1256668) end-group, leaving a reactive thiol group that can form disulfide bonds, leading to the formation of PHPMA-PDMAC-PHPMA triblock copolymers. acs.orgnih.gov
Copolymerization with Methacryloyl-GGGRGDS-OH Peptide
To enhance the biological functionality of materials, this compound can be copolymerized with peptide-functionalized monomers. While direct studies on the copolymerization of HPMA with Methacryloyl-GGGRGDS-OH peptide are not detailed in the provided results, related research highlights this approach. For instance, N-(2-Hydroxypropyl) methacrylamide (HPMA), a structurally similar monomer, has been copolymerized with a methacryloyl-GGGRGDS-OH peptide to create cryogel scaffolds with integrated biomimetic adhesion sites for stem cell applications. researchgate.netnlk.cz
In a similar vein, researchers have combined Polymerization-Induced Self-Assembly (PISA) with self-assembling peptides (SAPs) to create novel peptide-polymer hybrid nano-objects. ibmmpeptide.com A tripeptide methacrylamide derivative was copolymerized with glycerol (B35011) monomethacrylate to form a macro-chain transfer agent. This was then chain-extended with poly(this compound) (PHPMA) via aqueous dispersion PISA. ibmmpeptide.com This demonstrates the feasibility of incorporating peptide sequences into PHPMA-based materials to guide their self-assembly and impart specific biological functions. ibmmpeptide.com The synthesis of vinyl-functionalized peptides and their subsequent radical polymerization with HPMA monomer has also been demonstrated to create copolymers for applications like gene delivery. nih.gov
Reactivity Ratios in Copolymerization
Reactivity ratios are crucial parameters in copolymerization as they describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same or the other monomer. These values determine the distribution of monomer units within the copolymer chain. tandfonline.com
The reactivity ratios for the copolymerization of this compound (HPMA) (M₁) with various comonomers (M₂) have been determined in several studies. For instance, in the copolymerization with alkyl methacrylates, the reactivity of the comonomer is influenced by steric factors and the polarity of the molecule. tandfonline.com
A selection of determined reactivity ratios is presented in the table below:
| Comonomer (M₂) | r₁ (HPMA) | r₂ (Comonomer) | Polymerization Conditions | Reference |
| Ethyl methacrylate (EMA) | 1.807 ± 0.032 | 0.245 ± 0.021 | Bulk, 60°C, Benzoyl peroxide | tandfonline.comtandfonline.com |
| n-Butyl methacrylate (BMA) | 2.378 ± 0.001 | 0.19 ± 0.01 | Bulk, 60°C, Benzoyl peroxide | tandfonline.comtandfonline.com |
| 2-Ethylhexyl methacrylate (EHMA) | 4.370 ± 0.048 | 0.103 ± 0.006 | Bulk, 60°C, Benzoyl peroxide | tandfonline.comtandfonline.com |
| Methyl Methacrylate (MMA) | 0.53 | 1.72 | Not specified | smolecule.com |
| N-Vinyl Pyrrolidone (VP) | 3.07 | 0.045 | Not specified | tubitak.gov.trtubitak.gov.tr |
Note: In the reference for N-Vinyl Pyrrolidone, HPMA is denoted as M₂ and VP as M₁.
The methods used to calculate these ratios include the Yezrielev, Brokhina, and Raskin (YBR) method, as well as the Fineman-Ross and Kelen-Tüdős methods. tandfonline.comresearchgate.net For the copolymerization of 2-hydroxyethyl methacrylate (HEMA), a related monomer, with N-vinyl-2-pyrrolidone (VP), it was found that a penultimate model, which considers the influence of the second-to-last monomer unit on reactivity, described the copolymerization better than the simpler terminal model. uq.edu.au
Polymer Structures and Morphologies Derived from 2 Hydroxypropyl Methacrylate
Hydrogel Formation and Network Architectures
Hydrogels derived from 2-Hydroxypropyl methacrylate (B99206) are three-dimensional polymer networks capable of absorbing and retaining large amounts of water or biological fluids. sapub.orgwesternsydney.edu.au The formation of these networks typically involves the free radical polymerization of HPMA monomers in the presence of a cross-linking agent. westernsydney.edu.au The resulting poly(2-Hydroxypropyl methacrylate) (PHPMA) is not water-soluble, which leads to phase separation during polymerization in an aqueous medium, resulting in a porous structure. dergipark.org.tr
The architecture of these hydrogels can be precisely controlled by manipulating various synthesis parameters. Key factors influencing the final network structure include the concentration of the monomer and cross-linker, the type of initiator, and the polymerization conditions. dergipark.org.tracs.org For instance, the cross-linking density, determined by the amount of cross-linking agent, directly impacts the swelling behavior and mechanical strength of the hydrogel. acs.orguq.edu.au Common cross-linking agents used in the synthesis of PHPMA hydrogels include ethylene (B1197577) glycol dimethacrylate (EGDMA). westernsydney.edu.audergipark.org.tracs.org
The network architecture of HPMA-based hydrogels can be further tailored by creating interpenetrating polymer networks (IPNs). IPNs consist of two or more polymer networks that are physically interlaced without covalent bonds between them. mdpi.commdpi.com This approach allows for the combination of different polymer properties to create materials with enhanced functionalities. For example, IPNs of PHPMA and natural polymers like gelatin or alginate have been developed to improve biological activity and mechanical strength for applications such as tissue engineering scaffolds. mdpi.com
The porosity of HPMA hydrogels is a critical feature, particularly for applications involving diffusion of molecules, such as in drug delivery or biosensing. The pore size and interconnectivity can be tuned by adjusting the monomer concentration. Studies have shown a significant change in pore structure and size at specific monomer concentrations, leading to morphologies ranging from typical cauliflower-like architectures to continuous hydrogels with submicron-sized, interconnected pores. dergipark.org.tr
| Parameter | Effect on Hydrogel Network | Reference |
| Monomer Concentration | Influences pore size and interconnectivity. | dergipark.org.tr |
| Cross-linker Concentration | Affects swelling ratio and mechanical properties. | acs.orguq.edu.au |
| Cross-linker Type | The hydrophobicity of the cross-linker impacts equilibrium swelling and elastic modulus. | acs.orguq.edu.au |
| Interpenetrating Networks (IPNs) | Allows for the combination of properties from different polymers, enhancing functionality. | mdpi.commdpi.com |
Nanoparticle and Nano-object Formation
The self-assembly of block copolymers containing this compound (HPMA) is a versatile method for creating a variety of well-defined nano-objects. A powerful technique for this purpose is polymerization-induced self-assembly (PISA). whiterose.ac.ukrsc.orgresearchgate.net PISA involves the chain extension of a soluble macromolecular chain transfer agent (macro-CTA) with a second monomer (in this case, HPMA) that forms an insoluble block. This process drives the in situ self-assembly of the resulting diblock copolymers into various morphologies. whiterose.ac.ukrsc.org The final morphology is dictated by factors such as the degree of polymerization of the core-forming PHPMA block and the total solids concentration. nih.gov
Spherical nanoparticles are a common morphology obtained through the PISA of HPMA-containing block copolymers. whiterose.ac.ukrsc.orgnih.gov These spherical micelles typically form at lower degrees of polymerization of the PHPMA block. acs.org For example, in the RAFT aqueous dispersion polymerization of HPMA using a poly(glycerol monomethacrylate) (PGMA) stabilizer, spherical nanoparticles are consistently formed. acs.org The size of these spheres can be controlled, with mean diameters ranging from approximately 50 to 200 nm, depending on the specific reaction conditions. nih.gov The formation of spherical nanoparticles is often the initial step in the evolution to more complex morphologies during PISA. nih.govresearchgate.net
Worm-like or filamentous micelles represent a more complex morphology that can be achieved through the PISA of HPMA-based block copolymers. whiterose.ac.ukrsc.orgnih.gov These elongated structures are typically formed at intermediate degrees of polymerization of the PHPMA block and at higher polymer concentrations. acs.org The transition from spheres to worms occurs as the packing parameter of the block copolymer increases during polymerization. acs.org The formation of worm-like micelles often results in the creation of soft, free-standing hydrogels. whiterose.ac.uknih.gov The mechanical and rheological properties of these worm gels can be tuned, making them suitable for various applications. nih.gov Studies have also demonstrated that the length of these worms can be controlled through post-synthesis methods like sonication. rsc.org
| Morphology | Formation Conditions | Key Characteristics | References |
| Spheres | Lower degree of polymerization of PHPMA block. | Typically the initial morphology formed during PISA. | whiterose.ac.ukrsc.orgnih.govacs.org |
| Worms | Intermediate degree of polymerization of PHPMA block, higher polymer concentrations. | Can form soft, free-standing hydrogels. | whiterose.ac.ukrsc.orgnih.govacs.orgwhiterose.ac.uknih.gov |
| Vesicles | Higher degree of polymerization of PHPMA block. | Hollow structures with a bilayer membrane. | whiterose.ac.ukrsc.orgnih.govacs.org |
Worms
Polymeric Prodrug Architectures
Polymers based on N-(2-hydroxypropyl)methacrylamide (HPMA) are extensively utilized as carriers for the development of polymeric prodrugs, particularly in anticancer therapy. semanticscholar.orgsci-hub.se The fundamental concept involves covalently attaching a low-molecular-weight drug to the water-soluble HPMA copolymer backbone via a biodegradable spacer. semanticscholar.org This approach aims to improve the pharmacokinetics of the drug, enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect, and enable controlled release at the target site. semanticscholar.orgmdpi.com
The architecture of these HPMA copolymer-drug conjugates can be varied to optimize their therapeutic efficacy. Common architectures include:
Linear Copolymers: These are the most straightforward architectures, where the drug is attached to a linear HPMA copolymer chain. acs.org The molecular weight of the polymer is a critical parameter, as it influences the EPR effect-dependent tumor accumulation. mdpi.com
Diblock and Multiblock Copolymers: These architectures consist of two or more distinct polymer blocks. This design can be used to create biodegradable high-molecular-weight carriers that can degrade into smaller, more easily cleared fragments after releasing the drug. mdpi.com
Star-like Copolymers: These conjugates feature multiple polymer arms radiating from a central core. mdpi.comacs.org This architecture can lead to a higher drug loading capacity and unique hydrodynamic properties compared to linear polymers. For instance, star-like HPMA copolymers have been synthesized using PAMAM dendrimers as the core. acs.org
Grafted Copolymers: In this architecture, polymer chains are grafted onto a main polymer backbone, which can also serve to create high-molecular-weight systems with specific properties. mdpi.com
Modern controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have enabled the synthesis of HPMA copolymers with well-defined molecular weights and narrow dispersity, which is crucial for consistent in vivo performance. mdpi.com The design of the spacer linking the drug to the polymer is also a key aspect, with options for pH-sensitive or enzyme-cleavable linkers to trigger drug release specifically within the tumor microenvironment or inside cancer cells. semanticscholar.orgsci-hub.se
| Architecture | Description | Key Features | Reference |
| Linear Copolymers | Drug attached to a single polymer chain. | Simple synthesis, molecular weight dependent tumor targeting. | mdpi.comacs.org |
| Diblock/Multiblock Copolymers | Composed of two or more distinct polymer blocks. | Can be designed for biodegradability. | mdpi.com |
| Star-like Copolymers | Multiple polymer arms radiating from a central core. | High drug loading capacity, unique hydrodynamic properties. | mdpi.comacs.org |
| Grafted Copolymers | Polymer chains grafted onto a main backbone. | Creates high-molecular-weight systems. | mdpi.com |
Brush Polymers
Poly(this compound) (PHPMA) can be grafted from a surface to form polymer brushes, which are assemblies of polymer chains tethered at one end to a substrate. rsc.orgresearchgate.net These brushes create a dense, functional coating that can significantly alter the properties of the underlying surface. The "grafting from" approach, where polymerization is initiated from initiator molecules immobilized on the surface, is a common method to achieve high grafting densities. utwente.nl
Various controlled radical polymerization techniques have been employed to synthesize PHPMA brushes, including:
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP): This method has been used to grow PHPMA brushes, although it can sometimes be challenging to maintain a living polymerization process for (meth)acrylamides. rsc.org
Surface-Initiated Photoinduced Single-Electron Transfer Living Radical Polymerization (SET-LRP): This technique has been successfully used to assemble PHPMA brushes from silicon surfaces. rsc.orgresearchgate.net It allows for a linear increase in brush thickness with time and the preparation of block copolymers, indicating a living polymerization process. rsc.orgresearchgate.net This method can be performed with very low concentrations of a copper catalyst. rsc.org
Interface-Mediated Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization: This approach has also been used to synthesize poly(HPMA) brushes on silicon substrates, resulting in brushes with moderate density. rsc.orgcolab.ws
A key feature of PHPMA brushes is their ability to resist non-specific protein adsorption and cell adhesion, making them "non-fouling" surfaces. rsc.orgutwente.nl This property is highly valuable for biomedical applications where preventing biofouling is critical. The synthesis of block copolymer brushes, for example by growing a second block of a different monomer from the end of the PHPMA chains, further expands the functionality of these surface coatings. rsc.org
| Polymerization Technique | Key Features | Resulting Brush Properties | Reference |
| SI-ATRP | A common "grafting from" technique. | Can have limitations with (meth)acrylamides. | rsc.org |
| SI-SET-LRP | Uses light to initiate polymerization with low catalyst concentrations. | Linear growth of brush thickness, ability to form block copolymers, non-fouling properties. | rsc.orgresearchgate.net |
| Interface-Mediated RAFT | Utilizes a RAFT agent immobilized on the surface. | Produces brushes with moderate density. | rsc.orgcolab.ws |
Cryogel Scaffolds
Cryogels are macroporous gel matrices formed by the polymerization of monomers in a semi-frozen solution. The ice crystals act as porogens, and upon thawing, they leave behind a network of large, interconnected pores. This unique structure makes cryogels highly suitable for applications such as tissue engineering scaffolds.
Poly(this compound) (PHPMA) has been utilized to create cryogel scaffolds for biomedical applications. These scaffolds are synthesized through cryogelation, a process involving free-radical polymerization at sub-zero temperatures. For instance, PHPMA cryogels can be consolidated with nanoparticles like Zn/Ce substituted hydroxyapatite (B223615) (MHAp) to form nanocomposites for bone regeneration. nih.gov The synthesis involves dissolving HPMA monomer in deionized water, followed by the addition of a cross-linker and an initiator system. The solution is then frozen and allowed to polymerize at a low temperature (e.g., -12°C) for an extended period. sciencepublishinggroup.combrighton.ac.uk
The resulting PHPMA-based cryogels exhibit a spongy and elastic nature with a highly porous and interconnected structure. sciencepublishinggroup.com The pore sizes can range from 10 to 200 µm, which is advantageous for cell infiltration and nutrient transport. brighton.ac.uk The mechanical properties, such as compressive modulus, can be tailored by adjusting the polymer concentration. sciencepublishinggroup.com For example, studies on the related poly(2-hydroxyethyl methacrylate) (PHEMA) cryogels show that the compressive modulus can range from 1.8 kPa to 8.5 kPa. sciencepublishinggroup.com The incorporation of bioactive nanoparticles into the PHPMA matrix can enhance properties like mechanical strength, protein adsorption, and antibacterial activity, making them promising platforms for hard tissue applications. nih.gov
| Cryogel System | Synthesis Method | Key Properties | Research Focus |
| PHPMA/MHAp | Cryogelation with incorporated nanoparticles | Mechanically robust, cell-responsive, porous, antibacterial activity | Bone rejuvenation nih.gov |
| P(HEMA-co-NIPAM) | Cryogelation (Redox polymerization) | Macroporous, temperature-sensitive water sorption, biocompatible | Tissue engineering scaffolds iaea.org |
| PHEMA | Free-radical polymerization at -12°C | Spongy, elastic, macroporous (10-200 µm pores), ~97% recovery after 70% compression | Extracorporeal medical devices sciencepublishinggroup.combrighton.ac.uk |
This table presents data on cryogels derived from HPMA and related methacrylates for context on typical properties.
Nanogels
Nanogels are nanoscale, three-dimensional hydrogel networks formed by cross-linked polymers. mdpi.com They are characterized by their hydrophilicity, softness, porous structure, and ability to swell in aqueous media. mdpi.com Their stimuli-responsive nature—reacting to changes in pH, temperature, or ionic strength—makes them excellent candidates for applications like drug delivery. mdpi.comfrontiersin.orgnih.gov
Nanogels based on polymers of HPMA-related monomers, such as N-(2-hydroxypropyl) methacrylamide (B166291) (HPMAmide), have been synthesized to be biodegradable and stimuli-responsive. mdpi.com For example, reduction-sensitive PHPMA nanoparticles (a form of nanogel) with a diameter of around 150 nm have been synthesized by RAFT polymerization in an inverse emulsion. mdpi.com Another approach involves dispersion polymerization in an aqueous media to create ~40 nm biodegradable nanogels, which are particularly suitable for drug delivery due to their small size enhancing cellular uptake. mdpi.com
The synthesis of these nanogels often involves the copolymerization of the primary monomer with a cross-linking agent. For instance, pH/thermo-responsive nanogels have been designed by copolymerizing N-(2-hydroxypropyl) methacrylamide and N-vinylcaprolactam (NVCL) with a ketal-containing cross-linker. frontiersin.org These nanogels demonstrate acid-dependent drug release, with significantly higher release at a tumor-relevant pH of 5.0 compared to a physiological pH of 7.4. frontiersin.org The properties of nanogels, such as their size and swelling behavior, can be precisely controlled by the synthesis conditions, including the type and concentration of the monomer and cross-linker. mdpi.comnih.gov
| Nanogel System | Synthesis Method | Size | Stimuli-Responsiveness | Key Finding |
| PHPMA-BAC-BMH | Dispersion Polymerization | Dh = 38 nm | Biodegradable (GSH) | Facile preparation of sub-50 nm nanogels suitable for drug delivery. mdpi.com |
| HPMAmide/NVCL copolymer | Precipitation Polymerization | Not specified | pH and Temperature | Acid-dependent release behavior, with 96% drug release at pH 5.0 vs. 13% at pH 7.4. frontiersin.org |
| PHPMA nanoparticles | RAFT Polymerization (inverse emulsion) | ~150 nm | Reduction-sensitive | Successful synthesis of reduction-sensitive crosslinked PHPMA nanoparticles. mdpi.com |
This table includes data from HPMA-related monomers to illustrate the principles of nanogel design and functionality.
Diblock Copolymers
Diblock copolymers consist of two distinct polymer chains (blocks) covalently linked together. When placed in a selective solvent, these copolymers can self-assemble into various ordered nanostructures, such as spheres, worms (or cylinders), and vesicles (or polymersomes). whiterose.ac.uk this compound is a key monomer used to form one of the blocks in such copolymers, often the core-forming or insoluble block in aqueous systems.
For example, poly(stearyl methacrylate)-poly(this compound) (PSMA-PHPMA) diblock copolymers have been synthesized via RAFT dispersion polymerization in non-polar media (mineral oil). whiterose.ac.ukrsc.org In this case, the short PSMA block is soluble while the growing PHPMA block is insoluble, driving the PISA process. whiterose.ac.ukrsc.org Depending on the synthesis conditions, this system can produce spheres, worms, or vesicles with narrow molecular weight distributions (Mw/Mn ≤ 1.37). whiterose.ac.ukrsc.org Similarly, in aqueous systems, poly(glycerol monomethacrylate)-poly(this compound) (PGMA-PHPMA) is a well-studied system where PGMA acts as the hydrophilic stabilizer and PHPMA forms the core of the self-assembled structures. chinesechemsoc.orgresearchgate.net These diblock copolymer assemblies often exhibit stimuli-responsive behavior. For instance, PMAA-PHPMA nanoparticles are pH-responsive, while PHPMA-PDMAC copolymers show thermoresponsive behavior, forming gels at physiological temperatures. rsc.orgnih.gov
| Diblock Copolymer System | Synthesis Technique | Morphologies Achieved | Key Research Finding |
| PSMA-PHPMA | RAFT Dispersion Polymerization (in mineral oil) | Spheres, Worms, Vesicles | First example of using HPMA in a PISA synthesis in non-polar media to access the full range of morphologies. whiterose.ac.ukrsc.org |
| PGMA-PHPMA | Aqueous RAFT PISA | Spheres, Worms, Vesicles | A model system for studying and predicting nanoparticle morphology in aqueous PISA. chinesechemsoc.orgresearchgate.net |
| PMAA-PHPMA | Aqueous RAFT PISA | Nanoparticles (pH-responsive) | Nanoparticles exhibit colloidal stability above pH 6.3 and show thermoresponsive behavior. rsc.org |
| PGMA-P(HPMA-stat-MEMA) | Aqueous RAFT PISA | Vesicles (pH-responsive) | Vesicles dissociate at mildly acidic conditions (pH 3.5-6.0), enabling release of encapsulated cargo. nih.gov |
| PHPMA-PDMAC | RAFT Solution Polymerization | Spheres, Worms, Vesicles (thermoresponsive) | Worm gels formed at 20°C were used to store human mesenchymal stem cells for up to three weeks at 37°C. nih.gov |
Degradation and Stability of 2 Hydroxypropyl Methacrylate Based Materials
Thermal Degradation Pathways of Poly(2-Hydroxypropyl Methacrylate)
The thermal stability of poly(this compound) (PHPMA) has been investigated using thermogravimetric analysis (TGA). researchgate.net Studies show that the decomposition of PHPMA occurs in a single step, beginning at approximately 196°C. researchgate.net The thermal stability is comparable to that of poly(2-hydroxyethyl methacrylate) (PHEMA), which also decomposes in a single step starting around 195°C. researchgate.net However, PHPMA tends to leave a more significant amount of residue after degradation at high temperatures. researchgate.net For instance, at 450°C, PHPMA leaves a residue of 7%, whereas PHEMA leaves only 2%. researchgate.net
Table 1: TGA Data for Poly(HPMA) and Poly(HEMA)
| Polymer | Initial Decomposition Temp. (IDT) (°C) | Temp. at Max. Decomposition Rate (Tmax) (°C) | Residue at 340°C (%) | Residue at 450°C (%) |
|---|---|---|---|---|
| Poly(HPMA) | 196 | 275 | 15 | 7 |
| Poly(HEMA) | 195 | 272 | 10 | 2 |
Data sourced from Demirelli et al. (2002). researchgate.net
Depolymerization Mechanisms
Depolymerization is a primary process in the thermal degradation of PHPMA, particularly at temperatures up to about 340°C. researchgate.net This process involves the cleavage of the polymer backbone, leading to the regeneration of the monomer, 2-hydroxypropyl methacrylate (B99206). researchgate.net This behavior is characteristic of many polymethacrylate (B1205211) esters, which readily yield their monomers upon heating. researchgate.net The degradation likely initiates at weak links in the polymer chain, such as head-to-head linkages or unsaturated end-chains, followed by a "de-zipping" process that releases monomer units. psu.edu Above 300°C, side-chain decomposition reactions begin to occur concurrently with depolymerization. researchgate.net For polymers synthesized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, depolymerization can be triggered at significantly lower temperatures compared to those made by conventional free-radical polymerization. nih.gov
Identification of Degradation Products (e.g., Monomer, 2-propanal, Methacrylic Acid)
Spectroscopic and gas chromatography-mass spectrometry (GC-MS) analyses have identified several products resulting from the thermal degradation of PHPMA. researchgate.net The primary product, especially at temperatures below 340°C, is the monomer (HPMA), which exists as two isomers. researchgate.net As the temperature increases, ester decomposition reactions become more prominent, leading to a variety of other products. researchgate.net At higher temperatures, the formation of cyclic anhydrides from neighboring side chains has also been suggested. researchgate.net
Table 2: Major Thermal Degradation Products of Poly(HPMA)
| Degradation Product | Chemical Formula | Notes |
|---|---|---|
| This compound | C₇H₁₂O₃ | Monomer; major product, especially up to 340°C. researchgate.net |
| 2-Propanal | C₃H₆O | Formed from side-chain decomposition. researchgate.net |
| Methacrylic acid | C₄H₆O₂ | Result of ester group decomposition. researchgate.netresearchgate.net |
| 1,2-Propanediol | C₃H₈O₂ | Product of side-chain decomposition. researchgate.netindustrialchemicals.gov.au |
| 2-(2-Propenyloxy)propyl methacrylate | C₁₀H₁₆O₃ | Formed by water elimination between adjacent units. researchgate.net |
| 2-Hydroxypropanal | C₃H₆O₂ | Evidence of side-chain decomposition. researchgate.net |
| Hydroxymethyl isopropyl ether | C₄H₁₀O₂ | Identified degradation product. researchgate.net |
Data sourced from Demirelli et al. (2002). researchgate.net
Hydrolytic Degradation Mechanisms
The ester group in the side chain of HPMA is susceptible to hydrolysis, a process that can be influenced by enzymes and pH. industrialchemicals.gov.au Hydrolytic degradation involves the cleavage of this ester bond, which can occur via different mechanisms such as bulk erosion, where water penetrates the entire material leading to degradation throughout, or surface erosion, where degradation is confined to the material's surface. rsc.org The degradation of resin-based materials in the oral cavity, for example, is attributed to both hydrolysis and enzymatic reactions. mdpi.com
Enzymatic Degradation (e.g., Oral Cavity Esterases)
Enzymes, particularly esterases, can catalyze the hydrolysis of the ester bond in HPMA. industrialchemicals.gov.au In biomedical applications like dentistry, methacrylate monomers can be released from polymer-based restorations due to the action of salivary enzymes. nih.govnih.gov In vitro studies have shown that HPMA can be hydrolyzed to methacrylic acid and 1,2-propanediol at 37°C in the presence of porcine liver esterase, which serves as a model for non-specific esterases found in the body. industrialchemicals.gov.au This enzymatic degradation is a key consideration for the biocompatibility and long-term stability of HPMA-based materials in biological environments. mdpi.comresearchgate.net
pH-Dependent Hydrolysis
The rate of hydrolysis of methacrylate esters is highly dependent on the pH of the surrounding environment. oecd.orgnih.gov Studies on hydroxypropyl acrylate, a structurally similar compound, show that hydrolysis is very slow at acidic (pH 3) and neutral (pH 7) conditions but becomes rapid under alkaline conditions (pH 11). oecd.org This pH-dependent behavior is due to the nature of the ester hydrolysis reaction. impactfactor.org Similarly, research on HPMA-based copolymers designed for drug delivery demonstrates that the release of the conjugated drug via hydrolysis is significantly faster at a physiological pH of 7.4 compared to a more acidic pH of 6.0. nih.gov This indicates that the ester linkage in HPMA polymers is more stable in acidic environments and more labile in neutral to alkaline conditions. nih.govimpactfactor.org
Table 3: Hydrolysis Half-life of Hydroxypropyl Acrylate* at Different pH Values
| pH | Hydrolysis Half-life (days) |
|---|---|
| 3 | > 490 |
| 7 | > 230 |
| 11 | 0.056 |
\Data for hydroxypropyl acrylate, a structural analogue of HPMA. Sourced from Gonsior et al. (1997) as cited in the corresponding report. oecd.org*
Table 4: pH-Dependent Hydrolytic Release from HPMA Copolymers
| pH | Drug Released in 72 hours (%) |
|---|---|
| 7.4 | ~40% (with GFLG spacer) |
| 7.4 | ~20% (with β-Ala spacer) |
| 6.0 | < 10% (both spacers) |
Data shows the percentage of cytarabine (B982) released from HPMA-based polymer conjugates. nih.gov
Degradation in Biomedical Contexts
In biomedical settings, HPMA-based materials are exposed to complex environments where multiple degradation mechanisms can operate simultaneously. mdpi.com For instance, in the oral cavity, dental resins containing methacrylates degrade through a combination of water sorption, pH-dependent hydrolysis, and enzymatic action from salivary esterases. mdpi.com This can lead to the leaching of unreacted monomers and degradation products like methacrylic acid. mdpi.comnih.gov
For applications in tissue engineering and drug delivery, the degradation rate is a critical design parameter. nih.gov The non-degradable nature of the PHPMA backbone has been a limitation for some in vivo applications, as high molecular weight polymers may not be easily cleared from the body. scispace.com To address this, degradable links, such as peptide sequences or disulfide bonds, have been incorporated into the polymer backbone to create materials that break down into smaller, clearable fragments under specific physiological conditions. scispace.com It has also been noted that poly(2-hydroxyethyl methacrylate), a close analogue, can be degraded by macrophages, suggesting a cell-mediated degradation pathway for these hydrogels in vivo. scispace.com The design of degradable hydrogels with tunable degradation rates and non-toxic byproducts is an active area of research for creating advanced scaffolds and delivery systems. nih.gov
Release of Residual Monomers from Polymerized Composites
The polymerization of this compound (HPMA) in composite materials is often incomplete, leading to the presence of unreacted residual monomers within the polymer matrix. nih.gov These unreacted monomers can be released from the polymerized composite over time, a process influenced by several factors including the material's composition, the surrounding environment, and the duration of exposure. This leaching of monomers is a critical aspect of the material's stability and biocompatibility. nih.govtandfonline.com
Research into dental resin systems has provided significant insights into the release of HPMA and other monomers. A study on urethane (B1682113) dimethacrylate (UEDMA)-HPMA based resins demonstrated that the composition of the resin plays a crucial role in monomer leaching. nih.gov Three experimental resins with varying weight percentages of UEDMA and HPMA were tested. The results, as detailed in the table below, showed that the resin with the highest concentration of UEDMA and the lowest concentration of HPMA (E3: 90.6 wt% UEDMA + 7.4 wt% HPMA) exhibited the lowest amount of leached HPMA monomer (0.1%) after being cured for 30 or 40 seconds and stored in a 75% ethanol (B145695):water solution for three days. nih.gov This suggests an inverse relationship between the concentration of the diluent monomer, HPMA, and the stability of the final composite in terms of monomer retention.
The degree of conversion (DC), which is the percentage of monomer double bonds converted into single bonds during polymerization, is inversely correlated with monomer leaching. researchgate.net The UEDMA-HPMA based experimental groups showed a higher DC (62-78%) compared to a control group based on bis-phenol A glycidyl (B131873) methacrylate (bis-GMA) and methyl methacrylate (MMA) (58-66%). nih.gov Within the UEDMA-HPMA systems, the DC decreased as the UEDMA content increased. nih.gov
| Resin Composition (wt%) | Curing Time (s) | Leached HPMA (%) | Leached UEDMA (%) | Degree of Conversion (%) |
|---|---|---|---|---|
| E1: 70.6% UEDMA + 27.4% HPMA | 40 | Not specified | Not specified | ~78 |
| E2: 80.6% UEDMA + 17.4% HPMA | 40 | Not specified | Not specified | ~68 |
| E3: 90.6% UEDMA + 7.4% HPMA | 40 | 0.1 | <0.043 | ~62 |
| C: 70.6% bis-GMA + 27.4% MMA | 40 | N/A | N/A | ~66 |
The choice of storage medium significantly impacts the elution of monomers. Ethanol-water solutions are often used in studies because they can simulate the oral environment and are effective at extracting unreacted monomers. researchgate.net It is estimated that approximately 5-10% of the unreacted monomer can be eluted into an aqueous solution, which can constitute up to 3.5% of the total weight for many resin composites. researchgate.net Studies have shown that the release of monomers like triethylene glycol dimethacrylate (TEGDMA) and UDMA is highest in the first seven days of immersion, with detectable amounts still being released after 28 days. scielo.br
Impact of Degradation on Material Performance
Water sorption is a critical factor influencing the mechanical integrity of HPMA-based composites. researchgate.net HPMA is a hydrophilic monomer, and its presence in a polymer matrix increases the material's tendency to absorb water. researchgate.net This absorbed water can act as a plasticizer, reducing the frictional forces between polymer chains and leading to a decrease in the material's mechanical properties. nih.gov Research on experimental E-glass fiber reinforced composites (FRCs) with varying HPMA content demonstrated that the flexural properties decreased considerably after storage in water. researchgate.net The reduction was most significant in the groups with the highest proportion of the hydrophilic HPMA monomer. researchgate.net
The following table illustrates the effect of water storage on the flexural properties of an experimental FRC containing UEDMA and HPMA. After 30 days of water storage, a noticeable decrease in both flexural strength and modulus was observed.
| Property | Storage Condition | Flexural Strength (MPa) | Flexural Modulus (GPa) |
|---|---|---|---|
| FRC (70.6% UEDMA + 27.4% HPMA) | 24h Dry | ~550 | ~15 |
| 30d Water | ~450 | ~12 |
Data is estimated from graphical representations in the source material for illustrative purposes. researchgate.net
The degradation process is not limited to water sorption. The elution of unreacted monomers and other components from the composite can also compromise the material's structural integrity. nih.gov This loss of mass can lead to the formation of micro-voids and weaken the polymer matrix, contributing to a reduction in mechanical strength over time. core.ac.uk For instance, a study on various dental composites showed that storage in solutions like ethanol or organic acids led to the leaching of components and a significant reduction in diametral tensile strength for some resin systems. nih.gov
Furthermore, the thermal stability of HPMA-based polymers is another crucial performance aspect. Thermogravimetric analysis (TGA) of poly(HPMA) has shown that its decomposition begins at approximately 196°C, with the maximum rate of decomposition occurring at 275°C. researchgate.net The degradation products include the monomer itself, methacrylic acid, 1,2-propandiol, and other compounds, indicating a complex degradation mechanism involving both depolymerization and ester decomposition. researchgate.net This thermal behavior is critical for applications where the material might be exposed to elevated temperatures.
Biomedical and Pharmaceutical Applications of 2 Hydroxypropyl Methacrylate Polymers
Drug Delivery Systems
The versatility of HPMA polymers allows for their use in sophisticated drug delivery systems designed to enhance therapeutic efficacy and minimize side effects. By acting as carriers for therapeutic agents, these polymers can improve drug solubility, prolong circulation time, and enable targeted delivery to specific sites within the body.
Controlled Release Mechanisms
A primary advantage of HPMA-based systems is the ability to control the release of conjugated or encapsulated drugs. This is often achieved by incorporating biodegradable linkers between the polymer backbone and the drug molecule. These linkers are designed to be stable in the bloodstream but cleavable under specific physiological conditions found at the target site, such as within the acidic environment of tumor cells or in the presence of certain enzymes.
For instance, polymer-drug conjugates often utilize spacers that are stable at the physiological pH of 7.4 but are hydrolyzed in the mildly acidic environment of endosomes and lysosomes (pH ~5-6). acs.orgbioscientifica.com One of the most studied linkers is the tetrapeptide sequence Gly-Phe-Leu-Gly (GFLG), which is stable in circulation but is cleaved by lysosomal enzymes like cathepsin B, often overexpressed in tumor cells, to release the active drug. mdpi.com This enzymatic degradation ensures that the drug is released intracellularly, maximizing its effect on the target cells while minimizing exposure to healthy tissues. bioscientifica.com Similarly, hydrazone bonds are frequently used as pH-sensitive linkers, demonstrating stability at neutral pH but undergoing rapid hydrolysis and drug release in acidic tumor microenvironments. mdpi.comaacrjournals.orgiiarjournals.orgmdpi.com
Research has demonstrated the efficacy of these mechanisms. For example, HPMA conjugates of doxorubicin (B1662922) (DOX) with a pH-sensitive hydrazone bond show minimal drug release at pH 7.4 but significant release at pH 5.0. mdpi.commdpi.com
Table 1: Research Findings on Controlled Release from HPMA Polymers
| Drug | Polymer System | Linker/Mechanism | Release Conditions | Key Findings | Reference(s) |
| Doxorubicin (DOX) | High Molecular Weight HPMA Copolymer | pH-sensitive hydrazone bond | pH 5.0 vs. pH 7.4 | Significant Dox release at pH 5.0; minimal release at pH 7.4. | mdpi.comaacrjournals.org |
| Paclitaxel (B517696) (PTX) & Docetaxel (DTX) | HPMA Copolymer | pH-sensitive hydrazone bond | pH 5.0 vs. pH 7.4 | Much faster drug release at pH 5.0 compared to pH 7.4. | acs.org |
| Curcumin (B1669340) | mPEG-b-p(HPMA-Bz) Micelles | Encapsulation | Buffer and plasma | Release rate is inversely proportional to the size of the hydrophobic block; 25-30% retained after 168h. | nih.gov |
| Doxorubicin (DOX) | HPMA Copolymer | GFLG (Gly-Phe-Leu-Gly) | Cathepsin B (enzyme) | Stable in blood, cleaved by cathepsin B in tumor cells for intracellular drug release. | mdpi.com |
pH- and Temperature-Responsive Systems
Building on controlled release mechanisms, "smart" HPMA polymers can be designed to respond to specific environmental triggers like pH and temperature. These stimuli-responsive systems can undergo conformational or solubility changes, leading to the release of their therapeutic payload precisely when and where it is needed. frontiersin.orgnih.gov
pH-Responsive Systems: The acidic microenvironment of tumors (pH ~6.5) and intracellular compartments like endosomes (pH ~5.5-6.0) and lysosomes (pH ~4.5-5.0) is a widely exploited trigger for drug release. aacrjournals.orgnih.gov HPMA copolymers incorporating pH-sensitive linkers, such as hydrazones, are designed to be stable at the neutral pH of blood (7.4) but hydrolyze rapidly in acidic conditions, releasing the attached drug. mdpi.com Studies on HPMA-doxorubicin conjugates show a stepwise increase in cytotoxicity as the pH is lowered from 7.4 to 5.5, corresponding to the increased rate of drug release from the polymer carrier. mdpi.comaacrjournals.org For example, one study demonstrated that while less than 1% of an ellipticinium derivative was released from an HPMA conjugate at pH 7.4 within 24 hours, the release was rapid at pH 5.0. iiarjournals.org Another study showed that an HPMA-doxorubicin conjugate released about 80% of its payload at pH 5.0. mdpi.com
Temperature-Responsive Systems: Thermoresponsive polymers exhibit a phase transition at a specific temperature, known as the lower critical solution temperature (LCST). Below the LCST, the polymer is soluble, but above it, it becomes insoluble and aggregates. By copolymerizing HPMA with thermoresponsive monomers like N-isopropylacrylamide (NIPAAm), hydrogels can be created that are liquid at room temperature but form a gel at body temperature, or that release a drug upon a temperature change. mdpi.comcuni.cz For instance, copolymers of HPMA and N-(3-aminopropyl) methacrylamide (B166291) (APMA) have been shown to encapsulate drugs like griseofulvin (B1672149) and prednisolone, with a subsequent PEGylated version releasing 100% of the drugs within 4 hours upon a temperature shift. worktribe.comresearchgate.net Similarly, p(NIPA/HPMA) hydrogels have demonstrated the ability to release 90-99% of loaded acetaminophen (B1664979) within 24 hours at 38°C. mdpi.comdntb.gov.ua
Table 2: Research Findings on pH- and Temperature-Responsive HPMA Systems
| Stimulus | Polymer System | Drug | Trigger Condition | Release Profile | Reference(s) |
| pH | HPMA Copolymer-Doxorubicin | Doxorubicin | pH 5.0 | ~80% release. | mdpi.com |
| pH | HPMA Copolymer-Ellipticinium | Ellipticinium | pH 5.0 | Rapid release. | iiarjournals.org |
| Temperature | p(NIPA/HPMA) Hydrogel | Acetaminophen | 38°C | 90-99% release within 24 hours. | mdpi.comdntb.gov.ua |
| Temperature | PEGylated HPMA-co-APMA | Griseofulvin, Prednisolone | Temperature shift | 100% release within 4 hours. | worktribe.comresearchgate.net |
| Temperature | Fucose-PHPMA Nanoparticles | Doxorubicin | 37°C | Significant release at 37°C compared to room temp. | researchgate.net |
Polymeric Drug Carriers and Encapsulation
HPMA copolymers serve as excellent macromolecular carriers that can be used to form various nanostructures, such as polymeric micelles and nanoparticles, for drug encapsulation. mdpi.com Amphiphilic block copolymers of HPMA can self-assemble in aqueous solutions, forming a core-shell structure. The hydrophobic core serves as a reservoir for poorly water-soluble drugs, effectively increasing their solubility and stability, while the hydrophilic HPMA shell provides biocompatibility and shields the drug from premature degradation. nih.gov
The efficiency of this encapsulation is a critical parameter. Studies have shown high encapsulation efficiencies for various drugs. For example, curcumin was loaded into mPEG-b-p(HPMA-Bz) micelles with an encapsulation efficiency of over 90%. nih.gov Similarly, paclitaxel has been successfully encapsulated in HPMA-based micelles, significantly improving its solubility. researchgate.net The stability of these drug-loaded micelles is crucial for their in vivo performance, with strategies like incorporating aromatic groups to promote π–π stacking interactions being used to enhance drug retention within the hydrophobic core. nih.gov
Table 3: Research Findings on HPMA-Based Polymeric Encapsulation
| Drug | Carrier System | Drug Load | Encapsulation Efficiency | Key Findings | Reference(s) |
| Curcumin | mPEG-b-p(HPMA-Bz) Micelles | 9% (w/w) | >90% | High encapsulation and stability; release rate depends on hydrophobic block size. | nih.gov |
| Paclitaxel (PTX) | p(HPMAm)-b-p(HPMAm-Bz) Micelles | Up to 9% (w/w) | Not specified | Significantly increased the solubility of PTX from <1 µg/mL to 0.5 mg/mL. | researchgate.net |
Targeted Drug Delivery (e.g., Cancer Therapy, Fucose-modified Nanoparticles)
A major goal in cancer therapy is to deliver cytotoxic drugs specifically to tumor cells while sparing healthy tissue. HPMA polymers facilitate this through both passive and active targeting.
Passive Targeting: Due to their high molecular weight (typically >40 kDa), HPMA polymer conjugates are too large for rapid renal clearance. mdpi.com This prolongs their circulation time and allows them to accumulate in solid tumors through the Enhanced Permeability and Retention (EPR) effect, a phenomenon resulting from the leaky vasculature and poor lymphatic drainage of tumor tissues. bioscientifica.commdpi.com
Active Targeting: To further enhance specificity, HPMA polymers can be decorated with targeting ligands that bind to receptors overexpressed on the surface of cancer cells. mdpi.comacs.org This receptor-mediated endocytosis leads to higher intracellular drug concentrations.
Fucose-modified Nanoparticles: Certain cancers, such as pancreatic cancer, overexpress fucose-binding receptors. researchgate.net Researchers have developed thermoresponsive nanoparticles from HPMA modified with a single fucose group per polymer chain. researchgate.netrsc.org These nanoparticles can encapsulate drugs like doxorubicin and, following injection, can be localized to the tumor site for controlled release. researchgate.netrsc.orgwhiterose.ac.uk Studies show negligible doxorubicin release at room temperature, but extensive release when the temperature is increased to physiological levels (37°C) or slightly higher. researchgate.netresearchgate.net
Other Targeting Moieties: Other ligands have also been explored. Alendronate, a bone-targeting agent, has been conjugated to HPMA-paclitaxel systems to treat breast cancer bone metastases in mouse models, showing greater antitumor efficacy than paclitaxel alone. acs.orgnih.gov Galactosamine has been used to target liver cells, and RGD peptides are employed to target integrins on tumor and angiogenic endothelial cells. mdpi.com
Table 4: Research Findings on Targeted Drug Delivery with HPMA Polymers
| Targeting Moiety | Drug | Cancer Model | Key Findings | Reference(s) |
| Fucose | Doxorubicin | Pancreatic cancer (potential) | Thermoresponsive nanoparticles showed extensive drug release at 37°C. | researchgate.netwhiterose.ac.uk |
| Alendronate (ALN) | Paclitaxel (PTX) | 4T1 mammary adenocarcinoma (mouse model) | HPMA-PTX-ALN conjugate showed the greatest antitumor efficacy and decreased microvessel density. | acs.orgnih.gov |
| Galactosamine | Doxorubicin | Liver cancer | PK2 conjugate showed improved tumor specificity compared to non-targeted PK1 in early trials. | mdpi.com |
| RGD Peptide | Not specified | Integrin αVβ3-expressing tumors | RGD peptides offer precise tumor-targeting capabilities for drug delivery. | mdpi.com |
Microneedle Arrays for Transdermal/Intradermal Delivery
Microneedle arrays are minimally invasive devices that create microscopic channels in the skin, enabling the delivery of drugs into the dermal or transdermal layers. uminho.pt While much of the research has focused on related polymers like poly(2-hydroxyethyl methacrylate) (pHEMA), the principles are applicable to HPMA. Hydrogels based on these polymers can be fabricated into robust microneedle patches. nih.gov
These hydrogel microneedles can be loaded with drugs and are capable of penetrating the skin. nih.gov The drug release kinetics can be controlled by the composition of the hydrogel, including the crosslinking density and the inherent properties of the polymer. nih.gov For example, a study using pHEMA-based microneedles loaded with metformin (B114582) demonstrated an encapsulation efficiency of 98% and showed temperature-dependent swelling and diffusion kinetics, highlighting the potential for creating stimuli-responsive delivery systems in a microneedle format. nih.gov This approach holds promise for delivering a wide range of therapeutics, from small molecules to larger biologics, in a controlled and painless manner.
Tissue Engineering Scaffolds
HPMA-based hydrogels are highly attractive for tissue engineering applications due to their structural similarity to the natural extracellular matrix (ECM), high water content, tunable mechanical properties, and biocompatibility. nih.govresearchgate.net They can be engineered to provide a supportive 3D environment for cell adhesion, proliferation, and differentiation, guiding the formation of new tissue. mdpi.commdpi.com
These scaffolds must possess specific properties to be effective, including appropriate porosity for nutrient transport and cell infiltration, and mechanical strength to withstand physiological loads, particularly in applications like cartilage repair. researchgate.netfrontiersin.org The biodegradability of the scaffold is also crucial, as it should ideally degrade at a rate that matches the formation of new tissue, eventually being replaced completely. nih.govresearchgate.net
Researchers have developed biodegradable HPMA-based hydrogels by incorporating degradable crosslinkers or by copolymerizing HPMA with degradable polymers like poly(ε-caprolactone). researchgate.net Studies on hydrogels made from the related 2-hydroxyethyl methacrylate (B99206) (HEMA) have shown that incorporating gelatin and biodegradable poly(β-amino esters) results in scaffolds with slow, tunable degradation rates and high cell adhesion and metabolic activity. mdpi.com For cartilage tissue engineering, hydrogels must mimic the load-bearing properties of native cartilage. mdpi.comnih.gov HPMA-based scaffolds have been shown to be non-cytotoxic and to support the viability and differentiation of osteoblasts and mesenchymal stem cells, making them promising candidates for both bone and cartilage regeneration. researchgate.net
Table 5: Research Findings on HPMA-Based Tissue Engineering Scaffolds
| Application | Scaffold Composition | Key Properties | Cellular Response | Reference(s) |
| Bone Tissue Engineering | pHPMA-co-polyHEMA hydrogel | Porous, non-cytotoxic. | Maintained viability of pre-osteoblasts (MC3T3-E1) and human bone marrow mesenchymal stem cells (hBMSCs). | researchgate.net |
| General Tissue Engineering | HEMA/gelatin/PBAE hydrogels | Tunable degradation rate, high water content. | Nontoxic, high cell adhesion rate and metabolic activity. | mdpi.com |
| Cartilage Tissue Engineering | General hydrogel principles | High water content, tunable mechanical properties, biocompatibility. | Scaffolds should support chondrocyte growth and differentiation. | mdpi.comfrontiersin.orgnih.gov |
| General Tissue Engineering | pHEMA-co-PCL hydrogels | Tunable degradation rate (30% mass loss in 16 weeks), good mechanical properties. | No adverse cellular response to hydrogels or their degradation products. | researchgate.net |
Cryogel Scaffolds for Stem Cell Applications
Cryogels, which are macroporous hydrogels formed at sub-zero temperatures, have emerged as promising three-dimensional (3D) scaffolds for tissue engineering and stem cell applications. The interconnected porous structure of cryogels mimics the natural extracellular matrix, providing an ideal environment for cell attachment, proliferation, and differentiation.
Polymers based on N-(2-Hydroxypropyl) methacrylamide (HPMA) and poly(2-hydroxyethyl methacrylate) (pHEMA) are frequently used to create these scaffolds. nih.govnih.gov The cryogelation process involves dissolving the monomer precursors in a solvent like water, which is then frozen. Polymerization occurs in the unfrozen liquid microphase, while the ice crystals act as porogens, creating a network of interconnected pores after thawing. ijbs.com
Research has focused on designing cryogels with favorable mechanical properties and modified surfaces to stimulate specific cellular responses. nih.gov For instance, HPMA-based cryogels have been developed for human adipose-derived stem cell applications. These scaffolds were found to be non-toxic and supported cell attachment and proliferation. nih.gov To enhance bioactivity, some scaffolds are enriched with peptides like RGDS (arginylglycylaspartic acid), which integrates biomimetic adhesion sites, further promoting cell spreading and growth. nih.gov
The physical properties of these cryogels, such as stiffness and pore size, can be tuned by altering the composition and preparation conditions. In one study, pHEMA cryogels were supplemented with various proteins to guide the osteogenic differentiation of adipose-derived mesenchymal stem cells. nih.gov The results showed that the type of protein additive significantly affected the scaffold's stiffness and pore diameter, which in turn influenced cell differentiation markers. nih.gov
Table 1: Properties of pHEMA Cryogels with Different Protein Additives
| Protein Additive | Stiffness (kPa) | Average Pore Diameter (µm) |
|---|---|---|
| RGD Peptides | 32.8 | Not specified |
| Conditioned Medium (CM) | 45.6 | ~60 |
| Collagen (Coll) | 55.3 | ~60 |
| Platelet-Rich Plasma (PRP) | 82.3 | ~60 |
Data sourced from a study on cryogels for bone tissue engineering. nih.gov
The elasticity, interconnected macroporous structure, and tunable properties of HEMA-based cryogels make them effective scaffolds for cell culturing and tissue engineering research. rsc.org
Dental Materials
Methacrylate-based polymers are foundational to modern restorative dentistry. Due to their ability to polymerize in-situ, they are used in a variety of applications, including dental adhesives and composite resins. nih.gov 2-Hydroxyethyl methacrylate (HEMA) is a key monomer used in these materials to enhance bonding to tooth structures and to act as a diluent for more viscous monomers. tandfonline.commdpi.com
HEMA is a common component in dental adhesives, which are used to bond composite restorations to enamel and dentin. nih.govtandfonline.com Its hydrophilic nature is crucial for promoting adhesion to the intrinsically moist dentin surface. In composite resins, the organic matrix is often based on a mixture of monomers. The high viscosity of monomers like bisphenol A-glycidyl methacrylate (Bis-GMA) necessitates the inclusion of less viscous monomers, such as HEMA or triethylene glycol dimethacrylate (TEGDMA), to achieve a workable consistency for clinical handling. mdpi.com
Analyses of commercial dental materials have confirmed the frequent presence of HEMA in bonding agents and some composite resins. researchgate.net It is often used in combination with Bis-GMA to form the resin matrix that binds the inorganic filler particles. researchgate.net
The clinical success and longevity of a dental composite restoration depend significantly on the degree of conversion (DC) of the monomer matrix during polymerization. The DC measures the percentage of carbon-carbon double bonds that have been converted into single bonds to form the polymer network. nih.gov An incomplete polymerization can lead to the leaching of residual monomers and compromise the mechanical properties of the restoration. nih.govresearchgate.net
The inclusion of different monomers affects the final DC. Studies have investigated the DC of experimental resin systems based on urethane (B1682113) dimethacrylate (UEDMA) and 2-Hydroxypropyl methacrylate (HPMA). researchgate.net In one study, experimental resins containing HPMA and UEDMA showed a higher DC (ranging from 57.7% to 77.6%) compared to a control group based on methyl methacrylate (MMA) and Bis-GMA. researchgate.netresearchgate.net However, it was also observed that within the experimental groups, a higher content of the larger UEDMA monomer was associated with a lower DC. researchgate.net
Another study evaluated the impact of incorporating a eugenol-derived monomer, eugenyl-2-hydroxypropyl methacrylate (EgGMA), into dental composites. nih.gov The results showed no significant difference in the DC between a control composite and one containing 2.5% EgGMA. However, increasing the EgGMA concentration to 5% led to a significant decrease in the DC, likely due to the inhibitory effects of the eugenol (B1671780) moiety at higher concentrations. nih.gov
Table 2: Degree of Conversion (DC) in Experimental Dental Resins
| Resin Composition (wt%) | Degree of Conversion (%) |
|---|---|
| Control: 70.6% Bis-GMA + 27.4% MMA | 57.7 - 66 |
| E1: 70.6% UEDMA + 27.4% HPMA | ~77.6 |
| E2: 80.6% UEDMA + 17.4% HPMA | Not specified |
| E3: 90.6% UEDMA + 7.4% HPMA | Not specified |
| TBEg2.5: 2.5% EgGMA in TEGDMA/BisGMA matrix | 66.49 |
Data compiled from studies on UEDMA/HPMA and EgGMA-containing composites. nih.govresearchgate.netresearchgate.net
Dental Adhesives and Composite Resins
Contact Lenses
Poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels were revolutionary in the development of soft contact lenses. fupress.net The unique properties of pHEMA—including its optical clarity, flexibility, biocompatibility, and ability to absorb significant amounts of water—make it an ideal material for this application. ui.ac.idcoopervision.com
The comfort and oxygen permeability of hydrogel lenses are directly related to their water content. coopervision.com pHEMA-based hydrogels can be designed to have a water content ranging from 20% to 80%. ui.ac.id This high water content gives the material a flexibility similar to that of natural tissue and allows for the transport of oxygen to the cornea, which is essential for maintaining eye health during lens wear. ui.ac.idcoopervision.com
To further improve properties like oxygen permeability, HEMA is often copolymerized with other monomers. For instance, silicone hydrogel lenses incorporate siloxane-containing monomers to significantly increase oxygen transport, while hydrophilic monomers like HEMA are included to ensure the lens remains wettable and comfortable. mdpi.com Terpolymers of 2,3-dihydroxypropyl methacrylate, 2-hydroxyethyl methacrylate, and methacrylic acid have also been developed to create lenses with enhanced dimensional stability and a superior ability to maintain hydration during wear. google.com
Wound Dressings
Hydrogels are highly effective materials for wound dressings due to their high water content, which helps to create a moist environment conducive to healing. rjptonline.orgemerging-researchers.org Polymeric biomaterials based on 2-hydroxyethyl methacrylate (HEMA) are successfully used in wound dressing applications because of their hydrophilicity, biocompatibility, and tissue-like mechanical behavior. mdpi.com
HEMA-based hydrogels can absorb wound exudate while preventing the wound bed from drying out. zhpbio.com Their structure can be easily tuned to control properties like absorption capacity. mdpi.com Furthermore, these hydrogels can serve as a matrix for the controlled release of therapeutic agents, such as growth factors or antimicrobial agents, directly to the wound site. emerging-researchers.orgmdpi.com
For example, research has demonstrated that HEMA hydrogels can effectively take up and release proteins like Keratinocyte Growth Factor (KGF), which promotes wound closure. emerging-researchers.org In other developments, transparent wound dressings have been created using a composite of bacterial cellulose (B213188) whiskers and pHEMA. Adding the cellulose whiskers improved the equilibrium water content and light transmittance of the hydrogel. nih.gov These dressings can also be coated with silver nanoparticles to provide antibacterial properties, making them suitable for protecting the wound while allowing for visual inspection without removal. nih.gov
Ophthalmological Applications
Beyond soft contact lenses, polymers based on 2-hydroxyethyl methacrylate (HEMA) are utilized in a range of other ophthalmological applications. ui.ac.id The biocompatibility and optical clarity of pHEMA make it a suitable material for intraocular lenses (IOLs), which are implanted to replace the natural lens during cataract surgery. ui.ac.idpolysciences.com
pHEMA is also explored for use in artificial corneas, sometimes in combination with other polymers like poly(methyl methacrylate) (PMMA) to achieve the desired mechanical and optical properties. ui.ac.id Additionally, HEMA-based materials serve as a platform for ophthalmic drug delivery. ui.ac.id The hydrogel matrix can be loaded with drugs to treat conditions like glaucoma, providing a sustained release directly to the eye. ui.ac.idpolysciences.com Researchers have also synthesized conjugates of pHEMA with antioxidant molecules like quercetin (B1663063) to create functional biomaterials with anti-inflammatory properties for ophthalmic use. mdpi.com
Biocompatibility and Biological Interactions
Cytotoxicity Studies
Cytotoxicity, the potential of a substance to cause damage to cells, is a fundamental aspect of biocompatibility assessment. For HPMA, this has been evaluated in various cell lines, with a focus on contexts relevant to its applications, such as in dental materials.
In vitro studies provide a controlled environment to assess the direct effects of HPMA on specific cell types. Human gingival fibroblasts and 3T3 Balb/c cells are commonly used models.
Research on eluates from dental composites containing HPMA has been conducted on human gingival fibroblasts (HGFs). In one study, the highest concentration of HPMA detected in the eluates of a specific dental composite was 86.08µM. nih.gov Another study comparing the effects of nail coatings containing 2-hydroxyethyl methacrylate (B99206) (HEMA) and HPMA on BALB/c 3T3 and HaCaT cell lines found that polymerized coating extracts had minimal effect on Balb/c 3T3 cell viability. researchgate.netktu.lt However, they exhibited mild cytotoxic effects on HaCaT keratinocytes, with the HEMA-containing coating showing higher cytotoxicity than the HPMA-containing one. researchgate.netktu.lt
A study evaluating a new dental formulation with eugenyl-2-hydroxypropyl methacrylate (EgGMA) on primary human gingival fibroblasts found that all tested composites were biocompatible. mdpi.com The cell viability was high across all groups, indicating no significant cytotoxic effect. mdpi.com In fact, the formulations containing EgGMA showed better cell viability over time compared to the control. mdpi.com
Table 1: In Vitro Cytotoxicity of HPMA-Containing Materials
| Cell Line | Material | Key Findings | Reference |
|---|---|---|---|
| Human Gingival Fibroblasts | Dental Composite Eluate | HPMA detected at a concentration of 86.08µM. | nih.gov |
| BALB/c 3T3 | Polymerized Nail Coating Extract | Little effect on cell viability. | researchgate.netktu.lt |
| HaCaT Keratinocytes | Polymerized Nail Coating Extract | Mild cytotoxic effects; HPMA-containing coating was less cytotoxic than HEMA-containing coating. | researchgate.netktu.lt |
| Human Gingival Fibroblasts | Dental Composite with EgGMA | High cell viability, indicating good biocompatibility. | mdpi.com |
The cytotoxicity of methacrylate-based polymers is often linked to the release of residual monomers due to incomplete polymerization. nih.govtandfonline.com These unreacted monomers can leach out and interact with surrounding tissues. While much of the research focuses on HEMA and other methacrylates, the principle applies to HPMA as well. The process of polymerization converts viscous monomers into a solid material, but this process may not be fully completed, leading to the release of these monomers. nih.gov These residual monomers can irritate adjacent tissues and potentially enter the bloodstream. tandfonline.com
Studies have shown that the amount of toxic compounds released from polymerized methacrylate resins can be consistent for at least 74 hours. mdpi.com The cytotoxicity of these released monomers is a significant concern in the biological evaluation of dental materials.
In Vitro Cytotoxicity Evaluation (e.g., Human Gingival Fibroblasts, 3T3 Balb/c cell culture)
Hemocompatibility Assessments
Hemocompatibility refers to the property of a material to not induce adverse reactions with blood. This is particularly important for materials that may come into contact with blood, either directly or indirectly.
A study assessing two siRNA nanocarrier formulations, one of which was a polymer-based system (pHPMA-MPPM polyplex), evaluated their hemocompatibility. nih.gov The pHPMA-MPPM polyplex was found to trigger high platelet activation and aggregation, although it did not substantially stimulate coagulation. nih.gov In another study, curcumin-loaded polymeric micelles based on HPMA copolymers were evaluated for their effect on red blood cells (RBCs). mdpi.com The results indicated that the developed formulations have strong hemocompatibility, with a hemolysis value not exceeding 3%, which is below the critical safe hemolytic ratio of 5% for biomaterials. mdpi.com Similarly, a hydrogel composed of hyaluronic acid and HPMA (H-HPMA hydrogel) showed good blood compatibility with hemolysis ratios lower than 5% when tested with rabbit and human erythrocyte suspensions. researchgate.net
Table 2: Hemocompatibility of HPMA-Based Formulations
| Formulation | Key Findings | Reference |
|---|---|---|
| pHPMA-MPPM polyplex | High platelet activation and aggregation; no substantial coagulation stimulation. | nih.gov |
| Curcumin-loaded HPMA micelles | Strong hemocompatibility with hemolysis value ≤ 3%. | mdpi.com |
| H-HPMA hydrogel | Good blood compatibility with hemolysis ratio < 5%. | researchgate.net |
Cell Adhesion, Spreading, and Proliferation on HPMA-based Materials
The ability of cells to adhere, spread, and proliferate on a material's surface is vital for applications in tissue engineering and for implantable devices. The surface properties of HPMA-based materials can be tailored to control these cellular behaviors.
Mechanically resistant, cross-linked hydrophilic copolymers of HPMA have been shown to support cell growth. scielo.br The porosity of these materials is an important factor, as it influences cell attachment and growth. scielo.br In one study, COS-7 fibroblasts were able to attach and grow on HPMA copolymer beads, surrounding the particles in an agglomerated, confluent pattern. scielo.br
The surface texture of a biomaterial can control cell adhesion, shape, and proliferation. scielo.br For instance, the adhesion of fibroblast cells can be effectively prevented on certain HPMA hydrogels. researchgate.net One study observed that while L929 fibroblast cells grew with adherence and proliferation on a tissue culture polystyrene control, almost no cells were observed on a pure HPMA hydrogel. researchgate.net However, modifying HPMA-based hydrogels, for example with RGD oligopeptide sequences, has been shown to increase the adhesion of mesenchymal stem cells. researchgate.net
In Vivo Biocompatibility Considerations
In vivo studies provide a more comprehensive understanding of a material's biocompatibility by evaluating its performance within a living organism. While HPMA is generally considered biocompatible, some in vivo studies have highlighted potential issues.
In a study using poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) (PHEMA-MMA) porous tubes for nerve repair in rats, the tubes were found to be largely biocompatible. researchgate.net However, after 16 weeks, a small subset of the tubes showed signs of chronic inflammation, characterized by the presence of inflammatory cells and giant cells. researchgate.net The tubes also demonstrated signs of calcification, which increased over time. researchgate.net
Conversely, other in vivo studies have reinforced the biocompatibility of HPMA-based materials. For example, a study comparing the biocompatibility of poly(2-methacryloyloxyethyl phosphorylcholine-co-n-butyl methacrylate) (MPC), a material with a similar phospholipid layer to a cell membrane, with other materials in rats and healthy volunteers, found that MPC-coated sensors and probes showed smooth and thin deposits, indicating superior biocompatibility and long-term stability. researchgate.net
Animal Models for Biocompatibility Testing
The in vivo biocompatibility of 2-Hydroxypropyl methacrylate (HPMA) and its polymeric forms has been assessed using various animal models. These studies are crucial for evaluating the tissue response to HPMA-based materials intended for biomedical applications. Common models include rats, rabbits, mice, and pigs, with investigations typically involving implantation or exposure followed by histological and systemic analysis. nih.govnih.gov
Research in the 1980s on HPMA polymer, developed as a synthetic plasma expander, utilized several animal models to establish its biocompatibility. nih.gov Subcutaneous implantation of crosslinked poly(this compound) (pHPMA) in rats and pigs demonstrated that the material was well-tolerated. nih.gov Macroscopic examination at various time points showed no adverse reactions, with the implant being encapsulated by a fine fibrous sheath. nih.gov Microscopic analysis initially revealed a border of inflammatory cells, which is a typical response to foreign material, but this reaction subsided over time. nih.gov
Rat models have been extensively used for evaluating the biocompatibility of HPMA-based materials. In one study, sponges containing a resin component, 2-hydroxyethyl methacrylate (HEMA), were implanted into the dorsal connective tissue of rats. nih.gov Histological evaluation after 7, 15, 30, and 60 days showed an initial intense inflammatory response that evolved into fibroblastic proliferation with macrophages and foreign body giant cells over time. nih.gov Another study using a hydrogel based on HPMA (H-HPMA) implanted subcutaneously also employed rats. researchgate.net The evaluation involved H&E staining and Masson's trichrome staining of the local tissues, as well as histological analysis of major organs like the heart, liver, spleen, lung, and kidney to assess systemic effects. researchgate.net Furthermore, combined in vivo micronucleus and Comet assays have been conducted in rats to assess the genotoxicity of HPMA, with negative results being reported. industrialchemicals.gov.aueuropa.eu
Rabbit models have also been utilized, particularly for assessing irritation potential. An in vivo study in New Zealand White rabbits found that HPMA has a low acute toxicity profile upon dermal exposure. industrialchemicals.gov.au However, other research has indicated that HPMA can cause severe eye irritation in rabbits. anses.fr
Mouse models have been employed to study the pharmacokinetics and biodistribution of HPMA copolymer conjugates. nih.govacs.org For instance, an aseptic implant loosening mouse model was used to evaluate how structural parameters like molecular weight and drug content of HPMA copolymer-dexamethasone conjugates affect their distribution in the body. nih.govacs.org These studies are critical for understanding how HPMA-based drug delivery systems behave in a living organism. nih.govacs.org
The following table summarizes key research findings from various animal model studies on HPMA and related materials.
| Animal Model | Material Tested | Evaluation Method | Key Research Findings | Reference |
|---|---|---|---|---|
| Rats, Pigs | Crosslinked poly(HPMA) | Subcutaneous Implantation | The implant was well-tolerated and encapsulated with a fine fibrous sheath. No adverse reactions were noted macroscopically. | nih.gov |
| Rats | 2-hydroxyethyl methacrylate (HEMA) in sponges | Implantation in dorsal connective tissue | An initial intense inflammatory response was observed, which was later replaced by fibroblastic proliferation. A persistent moderate inflammatory reaction was noted. | nih.gov |
| Rats | H-HPMA hydrogel | Subcutaneous Implantation | Histological evaluation of local tissue and major organs (heart, liver, spleen, lung, kidney) was performed to assess biocompatibility. | researchgate.net |
| Rats | HPMA | In vivo micronucleus and Comet assays | The compound was found to be non-genotoxic in vivo. | industrialchemicals.gov.aueuropa.eu |
| New Zealand White Rabbits | HPMA | Dermal Exposure (Acute Toxicity) | The dermal LD50 was determined to be greater than 5000 mg/kg body weight, indicating low acute toxicity. | industrialchemicals.gov.au |
| Rabbits | HPMA | Eye Irritation Test | The substance caused severe eye irritation. | anses.fr |
| Mouse | HPMA copolymer-dexamethasone (P-Dex) conjugates | Aseptic Implant Loosening Model | The molecular weight of the HPMA copolymer was the main factor influencing the pharmacokinetic and biodistribution profiles of the conjugate. | nih.govacs.org |
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques
Spectroscopic methods are indispensable for the detailed structural and kinetic analysis of 2-Hydroxypropyl methacrylate (B99206). These techniques provide insights into the molecular fingerprint, functional groups, and the real-time progression of polymerization reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 2-Hydroxypropyl methacrylate and its polymers. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.
Commercial HPMA is often a mixture of two structural isomers: this compound and 2-hydroxy-1-methylethyl methacrylate. researchgate.net ¹H NMR spectroscopy can be used to identify and quantify the proportions of these isomers. researchgate.net In the ¹H NMR spectrum of a prepolymer containing HPMA, characteristic peaks for the methacrylate group protons are observed at approximately 6.09 ppm and 5.54 ppm. mdpi.comsemanticscholar.org The methyl protons of the methacrylate group typically appear around 1.9 ppm. mdpi.comsemanticscholar.org The presence of these peaks confirms the successful incorporation of methacrylate groups into a polymer chain. mdpi.comsemanticscholar.org Further, protons of the methylene (B1212753) group linked to the nitrogen atom of a carbamate (B1207046) group (in polyurethane systems) can be found between 2.7 and 3.0 ppm, indicating a successful reaction between HPMA and an isocyanate. mdpi.comsemanticscholar.org The protons of the methyl group linked to the PPG chain and HPMA are observed at 1.15–1.29 ppm. mdpi.com
¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. The chemical shifts in the ¹³C NMR spectrum of HPMA can be assigned to the different carbon atoms in its structure, further confirming its identity. chemicalbook.comnih.gov
Table 1: Representative ¹H NMR Chemical Shifts for HPMA-containing Prepolymers
| Protons | Chemical Shift (ppm) | Reference |
| Methacrylate group protons | 6.09 and 5.54 | mdpi.comsemanticscholar.org |
| Methyl protons of methacrylate group | 1.9 | mdpi.comsemanticscholar.org |
| Methylene group protons linked to N (carbamate) | 2.7 - 3.0 | mdpi.comsemanticscholar.org |
| Methyl protons of PPG chain and HPMA | 1.15 - 1.29 | mdpi.com |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups present in a molecule. In the context of this compound, FTIR is instrumental in confirming the structure of the monomer and monitoring its polymerization. rsc.org The FTIR spectrum of HPMA shows characteristic absorption bands for its functional groups. mdpi.com For instance, a broad N–H stretching vibration peak around 3362 cm⁻¹ and a C=O stretching vibration peak at 1716 cm⁻¹ are indicative of the formation of a carbamate group when HPMA is reacted to form a polyurethane. mdpi.com The presence of methacrylate groups is confirmed by the C=C stretching vibration at 1638 cm⁻¹ and the =C–H out-of-plane bending vibration at 814 cm⁻¹. mdpi.com The disappearance or reduction in the intensity of the C=C stretching vibration peak during polymerization is a direct measure of the conversion of the monomer to the polymer. nih.govnih.gov
Table 2: Key FTIR Absorption Bands for HPMA and its Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |
| N–H (carbamate) | ~3362 | Stretching | mdpi.com |
| C=O (carbamate) | ~1716 | Stretching | mdpi.com |
| C=C (methacrylate) | ~1638 | Stretching | mdpi.com |
| =C–H (methacrylate) | ~814 | Out-of-plane bending | mdpi.com |
UV-Vis Spectroscopy
UV-Vis spectroscopy can be employed to monitor the polymerization of this compound. repec.org This technique is particularly useful for studying drug release from polymeric nanoparticles. rsc.org For example, the release of a drug like doxorubicin (B1662922) from fucose-capped poly(this compound) nanoparticles can be quantified by measuring the absorbance of the released drug in the supernatant at its characteristic wavelength. rsc.org
Near-IR Spectroscopy for Photopolymerization Kinetics
Near-infrared (NIR) spectroscopy is a valuable real-time technique for monitoring the kinetics of photopolymerization of methacrylate monomers. researchgate.netpocketdentistry.com The vinyl overtone of the methacrylate group, typically observed around 6165 cm⁻¹, can be monitored continuously during irradiation to determine the rate of polymerization and the final degree of conversion. pocketdentistry.com This method allows for the in-situ study of the influence of various factors, such as light intensity and photoinitiator type, on the polymerization process. researchgate.netacs.org
Chromatographic Techniques
Chromatographic methods are essential for separating and analyzing the components of a mixture. For polymers derived from this compound, Gel Permeation Chromatography is the primary technique used to determine molecular weight and molecular weight distribution.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and polydispersity of polymers. In the analysis of polymers derived from this compound, GPC is used to confirm the successful synthesis of polymers and to characterize their molecular weight distribution. nih.govnih.govwhiterose.ac.uk The technique separates molecules based on their size in solution, with larger molecules eluting faster than smaller ones. nih.gov By calibrating the GPC system with standards of known molecular weight, the molecular weight of the synthesized polymer can be accurately determined. nih.govwhiterose.ac.uk For example, GPC analysis can confirm high blocking efficiencies and relatively narrow molecular weight distributions (Mw/Mn ≤ 1.37) in the synthesis of poly(stearyl methacrylate)-poly(this compound) (PSMA-PHPMA) diblock copolymers. whiterose.ac.uk
Thermal Analysis
Thermal analysis techniques are crucial for characterizing the thermal properties of polymeric materials, including those derived from 2-HPMA. These methods measure changes in the physical properties of a material as a function of temperature.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine a material's thermal transitions. For polymers, one of the most important properties measured by DSC is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.
The Tg of pure poly(this compound) (pHPMA) has been reported in various studies. For instance, in blends with polyvinylpyrrolidone (B124986) (PVP), the Tg of pure pHPMA was measured as a baseline for comparison. nycu.edu.tw The miscibility of pHPMA with PVP was confirmed by the presence of a single, composition-dependent Tg for the blends, which showed a significant positive deviation from linearity, indicating strong hydrogen bonding interactions. nycu.edu.tw
The Tg of pHPMA can be influenced by its molecular structure and its interaction with other components in copolymers or blends. For example, the glass transition temperatures of copolymers containing 2-HPMA are measured to understand the effect of comonomer composition on the final material's properties. researchgate.net In one study, fucose-modified thermoresponsive poly(this compound) was analyzed by DSC with a heating rate of 5 °C min⁻¹ between 0–100 °C, providing information on its thermal behavior relevant to its application in drug delivery. rsc.org
Table 2: Glass Transition Temperatures (Tg) of pHPMA and Related Systems
| Polymer System | Tg (°C) | Measurement Conditions |
|---|---|---|
| Poly(eugenyl-2-hydroxypropyl methacrylate) (PEUGMA) | 46 | Heating rate of 20 °C·min⁻¹ |
| Blends of pHPMA with 4-vinylpyridine-co-N-vinyl-2-pyrrolidone | Varied with composition | Scan rate of 20° · min⁻¹ from 308 to 523 K |
| Fucose-modified poly(this compound) | Not specified, measured between 0-100 °C | Heating rate of 5 °C min⁻¹ |
This table summarizes Tg values from different studies to illustrate the range and influencing factors. rsc.orgvot.plmdpi.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of materials like pHPMA.
Studies have shown that the decomposition of pHPMA typically occurs in a single step around 195-200 °C. researchgate.netvot.pl TGA curves for pHPMA show the onset of weight loss and the temperature at which the maximum rate of decomposition occurs. For pure pHPMA, the temperature at the maximum rate of decomposition has been recorded at 275 °C. researchgate.net
The thermal stability of pHPMA can be compared with other polymers and can be altered when it is part of a copolymer or a composite material. For example, when copolymerized with cellulose (B213188), the resulting cellulose-g-PHPMA showed poorer thermal stability compared to cellulose-g-PHEMA. cellulosechemtechnol.ro In contrast, when used to end-cap polyurethane prepolymers, the resulting UV-cured materials demonstrated excellent thermal stability, with decomposition temperatures (at maximum rate of weight loss) above 325 °C. mdpi.com Similarly, when pHPMA vesicles are used to encapsulate silica (B1680970) nanoparticles, TGA can quantify the loading by measuring the residual weight of silica after the polymer has been burned off at high temperatures (above 450 °C). rsc.org
Table 3: Thermal Decomposition Data for pHPMA and its Derivatives from TGA
| Material | Onset Decomposition Temp (°C) | Temp. at Max. Rate of Decomposition (°C) | Residue at 450 °C (%) |
|---|---|---|---|
| Poly(HPMA) | 196 | 275 | 7% |
| Cured Urethane (B1682113) (S1, HPMA end-capped) | ~300 | 332.5 | Not specified |
| Cured Urethane (S2, HPMA end-capped) | ~300 | 327.2 | Not specified |
| Cured Urethane (S3, HPMA end-capped) | ~300 | 325.8 | Not specified |
| TiO₂-PCHPMA Nanocomposite | ~200 | Not specified | ~80% (organic part degrades) |
Data compiled from various studies to show the thermal stability of pHPMA in different forms. researchgate.netmdpi.commdpi.com
Differential Scanning Calorimetry (DSC)
Rheological Studies
Rheology is the study of the flow and deformation of matter. For pHPMA, rheological studies are essential for understanding the properties of its hydrogels, which are critical for applications in areas like biomedicine and 3D printing. rsc.org
For thermo-responsive polymers like pHPMA, certain parameters are key to defining their gelation behavior.
Gel Strength (G') : Measured as the storage modulus, it indicates the stiffness and mechanical strength of the gel.
Critical Gelation Concentration (CGC) : The minimum polymer concentration required to form a hydrogel network at a specific temperature. nih.govkinampark.com
Critical Gelation Temperature (CGT) : The temperature at which the transition from a solution (sol) to a solid-like gel occurs. rsc.org
PGMA-PHPMA diblock copolymer worms are known to form free-standing hydrogels that undergo reversible degelation upon cooling. rsc.orgrsc.org The CGT of these gels is a crucial parameter that can be tuned for specific applications. For instance, the CGT of standard PGMA-PHPMA worm gels is often below 20 °C. rsc.org However, by copolymerizing HPMA with a more hydrophilic monomer like di(ethylene glycol) methyl ether methacrylate (DEGMA), the CGT can be raised. A study showed that a PGMA₅₉-P(HPMA₉₁-stat-DEGMA₃₉) copolymer gel exhibited a CGT of 31 °C, which is closer to physiological temperature. rsc.org The CGT is also dependent on the degree of polymerization (DP) of the core-forming PHPMA block; a higher DP generally leads to a lower CGT. rsc.org
The gel strength is significantly affected by the copolymer concentration and the inclusion of additives. For PGMA-PHPMA worm gels, increasing the copolymer concentration from 15% to 25% w/w increases the gel strength. rsc.org The incorporation of graphene oxide (GO) into these hydrogels can lead to a dramatic increase in gel strength. For a 20% w/w copolymer gel, the gel strength increased from 1.5 kPa to 20.5 kPa with the addition of 4.0% w/w GO. rsc.org
Table 4: Rheological Properties of pHPMA-Based Hydrogels
| Hydrogel System | Concentration (w/w) | Additive (% w/w GO) | Gel Strength (G') (kPa) | Critical Gelation Temp. (CGT) (°C) |
|---|---|---|---|---|
| G₅₈-H₁₇₀ | 15% | 0% | 1.1 | 2-9 |
| G₅₈-H₁₇₀ | 15% | 4.0% | 6.1 | 2-9 |
| G₅₈-H₁₇₀ | 20% | 0% | 1.5 | 2-9 |
| G₅₈-H₁₇₀ | 20% | 4.0% | 20.5 | 2-9 |
| G₅₈-H₁₇₀ | 25% | 2.0% | ~33 | Not observed (remains gel on cooling) |
| PGMA₅₉-P(HPMA₉₁-stat-DEGMA₃₉) | 10% | 0% | Not specified | 31 |
Data highlights the tunability of gel strength and CGT in pHPMA systems. rsc.orgrsc.org
The viscoelastic response of a material describes its behavior under deformation, combining both viscous (liquid-like) and elastic (solid-like) characteristics. This is typically characterized by the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. For a material to be considered a gel, G' is typically greater than G'', and both moduli are largely independent of frequency.
Rheological experiments, such as frequency sweeps, are conducted to probe the viscoelastic nature of pHPMA hydrogels. For example, rheology experiments on a self-healing material made from pHPMA were performed using a 25 mm parallel plate, with frequency sweeps recorded from 100 to 0.1 rad s⁻¹ at a constant amplitude. rsc.org
In nanocomposite hydrogels made from PGMA-PHPMA worm-like micelles and graphene oxide (GO), the viscoelastic properties are highly dependent on both the copolymer and GO concentrations. rsc.org Rheological measurements show that for these systems, G' is significantly higher than G'' across the tested frequency range, confirming stable gel formation. The magnitude of G' increases substantially with higher copolymer concentrations and with the optimal addition of GO, indicating a mechanically stronger and more elastic network. rsc.org These gels also exhibit self-healing properties, recovering up to 98% of their initial strength within seconds after being subjected to high shear, a property crucial for applications like 3D printing. rsc.org
Table 5: List of Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | HPMA, pHPMA (for polymer) |
| Gas Chromatography-Mass Spectrometry | GC-MS |
| Differential Scanning Calorimetry | DSC |
| Thermogravimetric Analysis | TGA |
| Methacrylic acid | MAA |
| 2-Propanal | |
| 1,2-Propandiol | |
| 2-(2-Propenyloxy)propyl methacrylate | |
| 2-Hydroxypropanal | |
| Hydroxymethyl isopropyl ether | |
| Polyvinylpyrrolidone | PVP |
| Fucose | |
| Eugenol (B1671780) | |
| Poly(eugenyl-2-hydroxypropyl methacrylate) | PEUGMA |
| 4-vinylpyridine (B31050) | |
| N-vinyl-2-pyrrolidone | VP |
| Cellulose | |
| Poly(2-hydroxyethyl methacrylate) | PHEMA |
| Isophorone diisocyanate | IPDI |
| Poly(propylene glycol) | PPG |
| Isobornyl methacrylate | IBOMA |
| Titanium dioxide | TiO₂ |
| Graphene oxide | GO |
| Poly(glycerol monomethacrylate) | PGMA |
Influence of Composition and Water Content on Rheological Properties
The rheological properties of materials based on this compound (HPMA), particularly hydrogels, are significantly influenced by their composition and water content. These properties are critical for their application, especially in biomedical fields where mechanical behavior is a key factor. nih.govnih.gov
The composition of HPMA-based copolymers affects their rheological behavior. For instance, the conjugation of HPMA with other polymers like poly(ε-caprolactone) (PCL) results in materials with distinct flow properties. nih.gov The direct conjugation of HPMA and PCL can be challenging, leading to low yields. However, using initiators like n-butanol and isoamyl alcohol can improve the synthesis of HPMA-PCL conjugates. nih.govacs.org Rheological analysis of these conjugates, typically prepared as aqueous solutions, reveals their viscosity as a function of shear rate, which is a crucial parameter for designing new polymeric materials. nih.gov Studies have shown that these conjugates often exhibit shear-thinning behavior. acs.org
Water content is another major determinant of the rheological properties of HPMA-based hydrogels. For poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels, a material chemically similar to pHPMA, the storage and loss shear moduli are dependent on both frequency and water content. nih.gov At low frequencies and high water contents, the influence of deformation frequency is minimal. However, at higher frequencies and lower water contents, both moduli show a marked increase, which is attributed to the material approaching its glass transition. nih.gov A master curve can be constructed to predict the shear moduli for gels with a wide range of water contents and loading frequencies. nih.gov
In copolymer systems, such as those combining HPMA with 2-hydroxyethyl methacrylate (HEMA), the composition (HEMA:HPMA ratio) and cross-linker concentration systematically alter the water content and the distribution between free and bound water. researchgate.net An increase in HPMA content generally leads to a higher total hydration and a decrease in the elastic modulus. researchgate.net Specifically, adding 20% HPMA to a poly(HEMA) hydrogel can increase total hydration by 25% and decrease the elastic modulus by 31%. researchgate.net Further increasing the HPMA content to a 1:1 ratio with HEMA results in even higher hydration and a further decrease in the elastic modulus. researchgate.net
The formation of porous structures, which is influenced by the initial water content during polymerization, also impacts rheological properties. researchgate.net When the water content exceeds a critical value during polymerization, phase separation occurs, leading to porous gels with higher equilibrium swelling, lower mechanical moduli, and higher mechanical losses, particularly at low frequencies. researchgate.net For thermoresponsive systems like poly(methacrylic acid)-poly(this compound) (PMAA-PHPMA) diblock copolymer dispersions, a critical gelation temperature is observed, with the gel modulus being a key characteristic. rsc.org
Interactive Table: Influence of Composition on p(HEMA-co-HPMA) Hydrogel Properties
| Property | poly(HEMA) | poly(HEMA-co-HPMA) (4:1) | poly(HEMA-co-HPMA) (1:1) |
|---|---|---|---|
| Total Hydration Increase (%) | - | 25 | 46 |
| Elastic Modulus Decrease (%) | - | 31 | 16 (compared to 4:1) |
| Non-freezable Bound Water Decrease (%) | - | 33 | 33 (compared to 4:1) |
Data derived from studies on the effect of HPMA content in HEMA-based hydrogels. researchgate.net
Morphological Characterization
The morphology of polymers and nanoparticles derived from this compound (HPMA) is crucial for understanding their properties and performance in various applications. Several advanced microscopy and scattering techniques are employed for this characterization.
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology of HPMA-based nanoparticles, micelles, and hydrogels at the nanoscale. rsc.orgwhiterose.ac.uk TEM analysis has been used to confirm the formation of diverse morphologies, including spherical micelles, worm-like structures, and vesicles in systems like poly(glycerol monomethacrylate)‐block‐poly(2‐hydroxypropyl methacrylate) (PGMA‐PHPMA) nanoparticles. researchgate.net The morphology is often dependent on factors such as the molecular weight of the macro-CTA and the monomer concentration. researchgate.net
In the context of drug delivery systems, TEM has been instrumental in observing the spherical shape and size of micelles formed from amphiphilic block copolymers like poly(ε-caprolactone)-block-poly[N-(2-hydroxypropyl)methacrylamide] (PCL-b-PHPMA). nih.gov TEM images have shown that both empty and drug-loaded micelles maintain a spherical morphology. nih.govmdpi.com For instance, dexamethasone-loaded mPEG-b-p(HPMA-Bz) micelles were observed to be spherical with a diameter of about 50 nm. mdpi.com Similarly, TEM analysis of biodegradable poly[N-(2-hydroxypropyl) methacrylamide] nanogels revealed nanoparticles around 50 nm in size. mdpi.com
Liquid cell TEM (LCTEM) has enabled the in-situ observation of the polymerization-induced self-assembly (PISA) of HPMA. acs.org This technique allows for the real-time visualization of the formation and growth of micelles during polymerization. acs.org
Scanning Electron Microscopy (SEM) is widely used to study the surface morphology and internal structure of HPMA-based materials, particularly hydrogels and scaffolds. researchgate.netresearchgate.net SEM images of poly[N-(2-hydroxypropyl) methacrylamide] (pHPMA) coated hydrogels reveal a surface morphology of densely interconnected polymer nanoparticles, which creates nanosized porous channels. chemrxiv.org The cross-sectional view of these coated hydrogels shows a gradient morphological structure with varying depths from the surface. researchgate.netchemrxiv.org
The preparation method for SEM analysis, especially for soft hydrogels, can significantly impact the observed morphology. Studies on macroporous pHPMA hydrogels have shown that the freezing conditions prior to SEM can cause remarkable changes in the porous morphology and pore size, potentially leading to the formation of secondary porosity. researchgate.netmdpi.com This highlights the importance of comparing SEM data with other techniques like laser scanning confocal microscopy (LSCM) to understand the true structure of swollen hydrogels. mdpi.com
SEM has also been used to characterize the porous structure of composite hydrogels, such as those prepared with cellulose nanofibers and hyaluronic acid methacrylate, where the interconnected porous network is crucial for their properties. nih.gov In the case of poly(this compound)-silica nanocomposite particles, SEM images show a core-shell morphology. researchgate.net
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution and hydrodynamic diameter of HPMA-based nanoparticles and micelles in solution. rsc.orgwhiterose.ac.uk DLS is often used in conjunction with TEM to provide a comprehensive understanding of nanoparticle size. uu.nl
For PCL-b-PHPMA micelles, DLS measurements have shown a mean effective diameter of around 62 nm for empty micelles, which increased to approximately 117 nm upon loading with a drug. nih.gov This indicates that the incorporation of a hydrophobic drug into the micelle core leads to an increase in size. nih.gov DLS is also sensitive to changes in nanoparticle size due to external stimuli. For example, in thermoresponsive PMAA-PHPMA diblock copolymer nanoparticles, DLS studies have shown the formation of progressively larger nanoparticles at higher temperatures. rsc.org
DLS is also used to characterize the size and polydispersity of HPMA-based nanogels and star polymers. mdpi.comrsc.org For instance, DLS analysis of PHPMA core-crosslinked star polymers indicated a hydrodynamic diameter (Dh) of around 20 nm. rsc.org The polydispersity index (PDI) obtained from DLS provides information about the width of the size distribution, with low PDI values suggesting a nearly monodisperse distribution. nih.gov
Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the size, shape, and internal structure of HPMA-based nanoparticles and assemblies in solution. rsc.orgwhiterose.ac.uk SAXS provides information on the nanoscale morphology and is often used to complement data from microscopy techniques. nih.gov
In situ SAXS studies have been used to monitor the evolution of copolymer morphology during the RAFT aqueous dispersion polymerization of HPMA. researchgate.netrsc.org These studies have provided detailed mechanistic insights into the transitions between different morphologies, such as sphere-to-worm and worm-to-vesicle transitions. rsc.org By fitting SAXS data to various form factor models, it is possible to determine the shape of the nanostructures. For example, scattering data for a triblock copolymer containing PHPMA at 30 °C was successfully fitted to a core-shell-shell sphere form factor. nih.gov
SAXS has also been employed to study the interaction of HPMA-based nanoparticles with proteins. nih.govresearchgate.net By comparing the scattering curve of a mixture of nanoparticles and proteins with the curves of the individual components, it is possible to determine if interactions or complex formation occurs. nih.govresearchgate.net Furthermore, time-resolved SAXS can be used to monitor dynamic processes, such as the release of encapsulated nanoparticles from block copolymer vesicles triggered by a change in temperature. acs.org
Dynamic Light Scattering (DLS)
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of newly synthesized HPMA-based monomers and polymers, confirming their purity and chemical structure. mdpi.comnih.govnih.gov This method provides the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared to the calculated theoretical values based on the expected molecular formula.
The synthesis of N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) monomer itself is often verified by elemental analysis. For example, the calculated elemental composition for HPMA (C 57.7%, H 8.33%, N 8.33%) has been shown to be in close agreement with the found experimental values (C 57.96%, H 8.64%, N 8.44%). mdpi.com
Similarly, for copolymers and prodrugs involving HPMA, elemental analysis is a crucial characterization step. In the synthesis of ibuprofen--HPMA polymeric prodrugs, elemental analysis was used alongside spectroscopic methods (FTIR, NMR) to confirm the successful synthesis of the target polymers. nih.govnih.govebi.ac.uk The elemental composition of various intermediates and functionalized monomers used in the synthesis of HPMA-based materials, such as N-(tert-butoxycarbonyl)-N′-(6-methacrylamidohexanoyl) hydrazine (B178648) and methyl-N-methacryloyl-6-aminohexanoate, has also been determined to validate their structures. mdpi.com
In the context of hydrogel synthesis, such as those made from 2-hydroxyethyl methacrylate and acrylamide, elemental microanalysis is performed to calculate the chemical composition of the final hydrogel. redalyc.org This information is vital for understanding the relationship between the monomer feed composition and the final copolymer composition, which in turn influences the hydrogel's properties.
Interactive Table: Elemental Analysis Data for HPMA and Related Compounds
| Compound | Element | Calculated (%) | Found (%) |
|---|---|---|---|
| N-(2-hydroxypropyl) methacrylamide (HPMA) | C | 57.7 | 57.96 |
| H | 8.33 | 8.64 | |
| N | 8.33 | 8.44 | |
| N-(tert-butoxycarbonyl)-N′-(6-methacrylamidohexanoyl) hydrazine | C | 57.7 | 58.66 |
| H | 8.33 | 8.44 | |
| N | 13.46 | 13.16 | |
| Methyl-N-methacryloyl-6-aminohexanoate Hydrazide (BMH) | C | 56.08 | 56.32 |
| H | 9.06 | 8.98 |
Data sourced from the synthesis and characterization of HPMA and its derivatives. mdpi.com
Future Research Directions and Emerging Applications
Development of Novel HPMA-based Smart Materials (e.g., Stimulus-Responsive Hydrogels)
A significant area of future research lies in the creation of "smart" materials that can respond to external stimuli. HPMA is a prime candidate for the backbone of such materials, particularly in the formation of stimulus-responsive hydrogels. These hydrogels can undergo reversible changes in their physical properties, such as swelling or stiffness, in response to environmental triggers. researchgate.net
Researchers are exploring various stimuli, including:
pH: HPMA-based hydrogels can be designed to swell or deswell at specific pH values. nih.gov This is achieved by incorporating acidic or basic functional groups. mdpi.com For instance, anionic hydrogels with carboxylic or sulfonate groups will ionize and swell at higher pH levels, while cationic hydrogels with amine groups swell at lower pH. mdpi.com This pH-responsiveness is highly relevant for biomedical applications, as different parts of the body exhibit distinct pH environments. nih.gov
Temperature: Temperature-responsive hydrogels, often based on polymers like poly(N-isopropylacrylamide), show significant changes in their viscoelastic properties as they go through a phase transition temperature. mdpi.com The incorporation of HPMA into these systems can modulate these properties.
Light: Light-responsive hydrogels offer precise spatial and temporal control over material properties. mdpi.com
Magnetic Fields: The inclusion of magnetic nanoparticles within an HPMA hydrogel matrix creates magneto-responsive materials. These hydrogels can be used in soft robotics, actuators, and for hyperthermia therapy in cancer treatment. mdpi.com
The development of these smart hydrogels opens doors for applications in controlled drug delivery, biosensing, and tissue engineering. researchgate.net The ability to tune the mechanical and chemical properties of HPMA-based copolymers by adjusting factors like cross-linker concentration and monomer ratios is a key area of investigation. For example, copolymerizing HPMA with 2-hydroxyethyl methacrylate (B99206) (HEMA) allows for systematic changes in water content and distribution within the hydrogel, which in turn affects its biochemical and transport properties. acs.org
Table 1: Stimuli and Potential Applications of HPMA-Based Smart Hydrogels
| Stimulus | Mechanism of Action | Potential Applications |
|---|---|---|
| pH | Ionization of acidic or basic functional groups leading to swelling or deswelling. nih.govmdpi.com | Controlled drug delivery to specific body compartments with distinct pH. nih.gov |
| Temperature | Phase transitions that alter viscoelastic properties. mdpi.com | Temperature-sensitive drug release, tissue engineering scaffolds. mdpi.com |
| Light | Light-induced changes in polymer conformation or cross-linking. mdpi.com | Spatially and temporally controlled drug delivery, photolithography. mdpi.com |
| Magnetic Field | Orientation and movement of embedded magnetic nanoparticles. mdpi.com | Soft robotics, actuators, hyperthermia cancer therapy. mdpi.com |
Integration of HPMA in Advanced Medical Devices
The favorable properties of HPMA make it an attractive material for integration into advanced medical devices. Research is focused on leveraging its biocompatibility and hydrophilicity to improve the performance and safety of these devices. mdpi.comnih.gov
One key area is the surface modification of existing medical device materials. For example, coating polyvinylidene fluoride (B91410) (PVDF) membranes with a thin film of HPMA has been shown to improve hydrophilicity and reduce surface roughness. researchgate.net This can be particularly beneficial in applications like membrane separation and wastewater treatment. researchgate.net
Furthermore, the integration of HPMA into the design of medical devices is being explored to address challenges such as:
Biocompatibility: HPMA copolymers have demonstrated good biocompatibility and low immunogenicity, which is crucial for devices in direct contact with bodily tissues and fluids. mdpi.com
Data Integration: Modern medical devices are increasingly connected to electronic health records (EHRs) to provide real-time patient data. spacelabshealthcare.com While not directly related to the chemistry of HPMA, the development of advanced materials like HPMA-based polymers for device construction must consider the need for seamless integration with these digital health systems. gonoble.comdivurgent.com
Personalized Medicine: The development of advanced materials is a key enabler of personalized medicine. HPMA-based polymers can be tailored to specific applications, potentially leading to medical devices that are customized for individual patient needs.
Future research will likely focus on developing HPMA-based composites and coatings that enhance the functionality and safety of a wide range of medical devices, from diagnostic sensors to long-term implants.
Exploration of HPMA in Self-Healing Materials
The development of materials with the intrinsic ability to repair damage is a rapidly growing field of research with the potential to significantly increase the lifespan and reliability of various products. nih.gov Self-healing materials can be broadly categorized into intrinsic and extrinsic systems. mdpi.com Intrinsic self-healing relies on the material's inherent ability to reform broken bonds, often triggered by an external stimulus like heat or light. mdpi.comarmy.mil
HPMA is being investigated as a component in self-healing polymers. The hydroxyl groups present in the HPMA monomer can participate in reversible cross-linking chemistries, which are essential for intrinsic self-healing. Research in this area is exploring how the incorporation of HPMA and other functional monomers into a polymer network can facilitate the healing of microcracks and other forms of damage. fudan.edu.cn
Current research directions include:
Developing Novel Polymer Architectures: Creating polymer structures that incorporate reversible bonds, allowing the material to mend itself after being damaged. army.mil
Stimuli-Responsive Healing: Designing materials where the healing process can be triggered on demand by an external stimulus, such as temperature. army.mil For example, a copolymer was shown to heal a scratch at 140°C in minutes, and at 80°C over 48 hours. researchgate.net
Applications: Exploring the use of HPMA-based self-healing materials in coatings, adhesives, and structural components for industries such as aerospace and civil engineering. nih.govmdpi.com
The goal is to create robust materials that can autonomously repair damage, leading to more durable and sustainable products. mdpi.com
Investigations into HPMA's Role in Sustainable Polymer Chemistry
The principles of green and sustainable chemistry are increasingly influencing the design and synthesis of new polymers. Research into HPMA's role in this area is focused on developing more environmentally friendly polymerization processes and creating polymers with improved end-of-life options.
Key research areas include:
Aqueous Polymerization Techniques: HPMA is amenable to polymerization in aqueous systems, such as aqueous dispersion Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. frontiersin.org This reduces the reliance on volatile organic solvents, which are often used in traditional polymer synthesis.
Polymerization-Induced Self-Assembly (PISA): PISA is a powerful and efficient method for producing well-defined block copolymer nanoparticles in situ. HPMA is a valuable monomer for PISA processes, as it is water-soluble, while its corresponding polymer, poly(2-hydroxypropyl methacrylate) (PHPMA), is hydrophobic. frontiersin.org This transition from hydrophilic monomer to hydrophobic polymer drives the self-assembly process. frontiersin.org
Biodegradability: While many methacrylamide-based polymers are generally non-degradable, researchers are designing HPMA-based copolymers with biodegradable linkages. For instance, star-shaped HPMA copolymers have been synthesized with a biodegradable polyester (B1180765) dendritic core, which can undergo spontaneous hydrolysis over several weeks. nih.gov This allows for the breakdown of the polymer into smaller, more easily excretable fragments. nih.gov
Recyclable Materials: The development of polymers that can be easily recycled is a major goal of sustainable chemistry. Some novel materials incorporating dynamic bonds can transition from a liquid to a solid state multiple times, enabling both 3D printing and recyclability. army.mil
Future investigations will continue to explore synthetic strategies and polymer designs that leverage the properties of HPMA to create more sustainable and environmentally benign materials. acs.org
Q & A
Q. What are the optimal methods for synthesizing and purifying 2-HPMA for polymer research?
Synthesis of 2-HPMA typically involves esterification of methacrylic acid with propylene oxide or epichlorohydrin in the presence of catalysts like sodium hydroxide . Post-synthesis purification is critical to remove unreacted monomers and byproducts (e.g., ethylene glycol dimethacrylate). Methodologies include:
- Distillation under reduced pressure to isolate 2-HPMA while avoiding thermal decomposition.
- Inhibitor stabilization : Adding ≤250 ppm hydroquinone (MEHQ) to prevent premature polymerization during storage .
- Chromatographic validation : HPLC or GC-MS to confirm purity (>97%) and quantify residual impurities .
Q. How should researchers characterize 2-HPMA’s physicochemical properties for experimental reproducibility?
Key properties include:
- Hydrophilicity : Measure water contact angles of polymer films to assess hydroxyl group activity .
- Reactivity : Use FTIR to confirm the presence of methacrylate (C=C stretch at ~1635 cm⁻¹) and hydroxyl (O-H stretch at ~3450 cm⁻¹) groups .
- Thermal stability : TGA analysis under nitrogen to determine decomposition onset temperatures (~180–200°C) .
Standardize protocols across labs to minimize variability in solvent choice (e.g., DMSO affects hydrogel permeability ).
Q. What safety protocols are essential for handling 2-HPMA in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (R36/37/38 hazard) .
- Ventilation : Use fume hoods to avoid inhalation of vapors during polymerization.
- Spill management : Neutralize spills with sand or inert absorbents; avoid water to prevent runoff .
- Allergy screening : Patch-test personnel for sensitization risk (R43 hazard), as cross-reactivity with 2-HEMA is documented .
Advanced Research Questions
Q. How can conflicting data on 2-HPMA’s toxicity and sensitization potential be resolved?
Discrepancies arise from:
- Purity variations : Impurities like residual methacrylic acid may exacerbate irritation . Validate purity via HPLC before toxicity assays.
- Model systems : Guinea pig maximization tests (GPMT) classify 2-HPMA as a weak sensitizer, but human patch tests show higher reactivity in occupational exposures . Use in vitro alternatives (e.g., KeratinoSens™) to bridge species-specific differences.
- Dose-response analysis : Conduct MTT assays on human dermal fibroblasts to establish NOAEL (no-observed-adverse-effect-level) thresholds .
Q. What strategies optimize 2-HPMA’s copolymerization kinetics for tailored polymer architectures?
- Controlled radical polymerization : Use reversible addition-fragmentation chain-transfer (RAFT) agents to achieve low dispersity (Đ < 1.2) in block copolymers .
- Solvent selection : Aqueous dispersion polymerization at 70°C with zwitterionic macro-CTAs (e.g., PMPC) enables morphology control (spheres, worms, vesicles) based on PHPMA block length and solids concentration .
- Kinetic monitoring : Track conversion via ¹H NMR to correlate monomer depletion with particle morphology transitions .
Q. How do structural isomers of 2-HPMA influence polymer performance in biomedical applications?
- Isomer specificity : The mixture of 2-hydroxypropyl and 2-hydroxy-1-methylethyl methacrylate isomers affects crystallinity and hydrophilicity. Separate isomers via fractional crystallization and compare hydrogel swelling ratios .
- Crosslinking efficiency : Isomer composition impacts reactivity with diisocyanates or epoxy resins. Use rheometry to assess gelation times and mechanical strength .
- In vivo compatibility**: Test isomer-specific inflammatory responses using murine models to validate biocompatibility for drug delivery systems .
Q. What methodologies address contradictions in 2-HPMA’s reactivity with inorganic substrates?
- Surface pretreatment : Silanize glass or metal surfaces to enhance 2-HPMA adhesion, as raw substrates may inhibit polymerization due to moisture or oxide layers .
- FTIR-ATR analysis : Monitor interfacial bonding between 2-HPMA and substrates (e.g., TiO₂ nanoparticles) to identify catalytic vs. inhibitory effects .
- Accelerated aging studies : Expose polymer-coated substrates to UV/thermal cycles to assess long-term stability and delamination risks .
Q. How can researchers ensure reproducibility in 2-HPMA-based hydrogel fabrication?
- Solvent standardization : DMSO content in initial monomer mixtures significantly alters hydrogel permeability (e.g., 10% DMSO increases water flux by ~30% ).
- Crosslinker ratios : Optimize N,N’-methylenebisacrylamide (MBA) concentrations via DOE (design of experiments) to balance elasticity and swelling .
- Post-polymerization validation : Use SEM to verify pore uniformity and DSC to measure glass transition temperatures (Tg) for batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
